molecular formula C30H52O11 B3330146 Benzyl-PEG9-THP CAS No. 669556-53-0

Benzyl-PEG9-THP

Cat. No.: B3330146
CAS No.: 669556-53-0
M. Wt: 588.7 g/mol
InChI Key: UPOGSHHHOLZUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG9-THP is a useful research compound. Its molecular formula is C30H52O11 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 588.35096247 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O11/c1-2-6-29(7-3-1)28-39-25-24-37-21-20-35-17-16-33-13-12-31-10-11-32-14-15-34-18-19-36-22-23-38-26-27-41-30-8-4-5-9-40-30/h1-3,6-7,30H,4-5,8-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOGSHHHOLZUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O11
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131917
Record name Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669556-53-0
Record name Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669556-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Benzyl-PEG9-THP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl-PEG9-THP, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines available data, presents detailed experimental protocols for property determination, and visualizes its application in a typical PROTAC workflow.

Core Physicochemical Data

PropertyValueSource
Molecular Weight 588.73 g/mol [1]
Molecular Formula C₃₀H₅₂O₁₁[1][2]
Physical State Solid at room temperature (predicted/typical)
logP (predicted) 2.879
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 30
CAS Number 669556-53-0[1]
Melting Point Not available
Boiling Point Not available (Predicted for Benzyl-PEG8-THP: 602.0 ± 55.0 °C)[3]
pKa Not available
Solubility Soluble in DMSO. General solubility in other organic solvents not specified.[2]

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physicochemical properties of PEGylated compounds and bifunctional linkers. These protocols are based on standard analytical techniques in organic and medicinal chemistry.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.

    • The heating rate is then slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

    • The temperature at which the first liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

  • Purity Indication: A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Determination of Boiling Point (for high molecular weight compounds)

Given the high molecular weight and predicted high boiling point of this compound, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method.

Methodology: Vacuum Distillation

  • Apparatus: A micro-distillation apparatus equipped with a short-path distillation head, a calibrated thermometer, a vacuum pump, and a manometer is assembled.

  • Procedure:

    • A small sample of this compound is placed in the distillation flask with a magnetic stir bar.

    • The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

    • The sample is heated gently with constant stirring.

    • The temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

  • Normalization: The boiling point at atmospheric pressure can be estimated from the observed boiling point at reduced pressure using a pressure-temperature nomograph.

Determination of Solubility

The solubility of this compound in various organic solvents is crucial for its application in PROTAC synthesis.

Methodology: Isothermal Shake-Flask Method

  • Solvent Selection: A range of common organic solvents used in drug discovery are selected (e.g., DMSO, DMF, THF, Dichloromethane, Methanol, Ethanol).

  • Procedure:

    • An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

    • The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The resulting suspensions are filtered through a 0.22 µm syringe filter to remove undissolved solid.

    • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

  • Data Presentation: Solubility is expressed in mg/mL or mmol/L.

Determination of pKa

The pKa of a molecule is the pH at which it is 50% ionized. For this compound, the ether linkages are generally not ionizable under physiological conditions. The tetrahydropyran (THP) group is also a stable ether. Therefore, this compound is not expected to have a measurable pKa in the typical aqueous pH range.

Application in PROTAC Synthesis and Function

This compound serves as a heterobifunctional linker in the synthesis of PROTACs. One end of the PEG chain can be functionalized to react with a ligand for a target protein (the "warhead"), while the other end can be modified to attach to a ligand for an E3 ubiquitin ligase (the "anchor"). The PEG9 linker provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein.

PROTAC Synthesis and Mechanism of Action Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a heterobifunctional PEG linker like this compound and its subsequent biological action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Warhead Target Protein Ligand (Warhead) PROTAC PROTAC Molecule Warhead->PROTAC Coupling Reaction 1 Linker This compound (Linker Precursor) Linker->PROTAC E3_Ligand E3 Ligase Ligand (Anchor) E3_Ligand->PROTAC Coupling Reaction 2 Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

PROTAC Synthesis and Cellular Degradation Pathway.

This diagram outlines the two major stages involving a PROTAC. The first stage is the chemical synthesis, where the target protein ligand and the E3 ligase ligand are conjugated to the bifunctional linker. The second stage illustrates the biological mechanism, where the synthesized PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.

References

Benzyl-PEG9-THP CAS number and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG9-THP, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in PROTAC synthesis, and general protocols for its application and evaluation.

Core Compound Details

This compound is a chemical tool used in the field of targeted protein degradation. It belongs to the class of Polyethylene Glycol (PEG)-based linkers, which are commonly employed in the design of PROTACs. The molecule features a nonaethylene glycol (PEG9) chain that provides the necessary spacing between the two ends of a PROTAC. One terminus is protected by a benzyl group, and the other by a tetrahydropyranyl (THP) group.

PropertyValueSource
CAS Number 669556-53-0[1][2][3][4]
Chemical Formula C30H52O11[1][2][3]
Molecular Weight 588.73 g/mol [1][2][3]
Description A PEG-based PROTAC linker.[1][2][3]

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5][6]

The linker component is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6][7] PEG linkers, such as the one derived from this compound, are widely used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC, and their flexibility, which can facilitate the optimal orientation of the two ligands for ternary complex formation.[7]

Experimental Protocols

While specific experimental details will vary depending on the target protein and E3 ligase ligands, the following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a linker derived from this compound.

General Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the THP protecting group is removed to reveal a primary alcohol. This alcohol can then be converted into a more reactive functional group, such as a tosylate or a halide, for subsequent nucleophilic substitution with a ligand for either the POI or the E3 ligase. The benzyl-protected end of the linker can then be deprotected (e.g., by hydrogenolysis) to reveal another primary alcohol, which can be similarly activated and coupled to the second ligand.

Step 1: Deprotection of the THP Group

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting Benzyl-PEG9-alcohol by column chromatography.

Step 2: Functionalization and Coupling to the First Ligand

  • The resulting alcohol is then typically converted to a better leaving group (e.g., tosylate or mesylate) or a functional group suitable for coupling reactions (e.g., an azide for click chemistry).

  • The functionalized linker is then reacted with the first binding ligand (either for the POI or the E3 ligase) under appropriate conditions to form the first covalent bond.

Step 3: Deprotection of the Benzyl Group and Coupling to the Second Ligand

  • The benzyl group on the other end of the linker is removed, commonly by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst).

  • The newly revealed alcohol is functionalized similarly to Step 2.

  • The second binding ligand is then coupled to complete the synthesis of the PROTAC molecule.

Evaluation of PROTAC Activity: Western Blot for Protein Degradation

A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a relevant cell line.

  • Cell Culture and Treatment: Plate a suitable cell line that endogenously expresses the target protein and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of protein degradation at each PROTAC concentration.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded PROTAC_Synthesis Start This compound Step1 THP Deprotection Start->Step1 Intermediate1 Benzyl-PEG9-OH Step1->Intermediate1 Step2 Functionalization & Coupling to Ligand 1 Intermediate1->Step2 Intermediate2 Benzyl-PEG9-Ligand 1 Step2->Intermediate2 Step3 Benzyl Deprotection Intermediate2->Step3 Intermediate3 HO-PEG9-Ligand 1 Step3->Intermediate3 Step4 Functionalization & Coupling to Ligand 2 Intermediate3->Step4 Final Final PROTAC Molecule (Ligand 2-PEG9-Ligand 1) Step4->Final

References

The Role of Long-Chain PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3][4][5]

While the warhead and E3 ligase ligand provide target specificity and recruit the degradation machinery, respectively, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex—the crucial intermediate for target ubiquitination and subsequent degradation.[6][7]

This technical guide focuses on the mechanism of action of PROTACs incorporating long-chain polyethylene glycol (PEG) linkers. While specific biological data for a PROTAC utilizing the precise Benzyl-PEG9-THP linker is not publicly available within the reviewed scientific literature, this guide will provide a comprehensive overview of the function of long-chain PEG linkers in PROTACs, drawing upon data and protocols from structurally similar and well-characterized examples. The tetrahydropyran (THP) group in this compound is a common protecting group in chemical synthesis and may be absent in the final, biologically active PROTAC, which could contribute to the difficulty in identifying specific data for this exact linker.

Mechanism of Action: The Influence of Long-Chain PEG Linkers

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase, thereby facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. The linker plays a pivotal role in every step of this process.

Long-chain PEG linkers, such as those with nine or more ethylene glycol units, offer several distinct advantages and mechanistic considerations:

  • Enhanced Solubility and Permeability: PROTACs are often large molecules that fall "beyond the Rule of 5," leading to poor aqueous solubility and cell membrane permeability. The hydrophilic nature of PEG linkers can significantly improve the solubility of the entire PROTAC molecule.[6] Furthermore, the flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.[8]

  • Flexibility and Ternary Complex Formation: The flexibility of a long PEG linker provides the necessary degrees of freedom for the warhead and the E3 ligase ligand to bind to their respective proteins simultaneously, even if the binding pockets are distant or have challenging orientations relative to each other. This conformational adaptability is crucial for the formation of a stable and productive ternary complex.[9][10]

  • Optimal Distance for Ubiquitination: The length of the linker is a critical parameter that dictates the distance between the POI and the E3 ligase within the ternary complex. An optimal linker length is required to position a lysine residue on the surface of the POI in close proximity to the active site of the E2 enzyme associated with the E3 ligase, thereby enabling efficient ubiquitin transfer.[6]

Signaling Pathway for PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 Activates E2->E3_Ligase Charges

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data for PROTACs with Long-Chain PEG Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize representative data for PROTACs utilizing long-chain PEG linkers to degrade various target proteins.

Table 1: Degradation Data for BCR-ABL Targeting PROTACs with PEG Linkers

PROTAC NameTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Arg-PEG1-DasaBCR-ABLN-end ruleSingle PEG unit0.8598.8K562[1]
SNIPER(ABL)-39BCR-ABLIAP (LCL161)PEG x 3PotentN/AK562[2]

Table 2: Degradation Data for BRD4 Targeting PROTACs with PEG Linkers

PROTAC NameTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1BRD4PomalidomidePEG linkerPotentN/AAML cells[11]
PROTAC 12BRD4PomalidomidePEG linkerN/AN/AN/A[11]

Table 3: Degradation Data for Androgen Receptor (AR) Targeting PROTACs with PEG Linkers

PROTAC NameTarget ProteinE3 Ligase LigandLinker CompositionDC50 (µM)Dmax (%)Cell LineReference
Compound 15ARNutlin-3 (MDM2)PEG-basedWeakN/AHeLa[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel PROTACs. Below are generalized protocols for key experiments in PROTAC development.

Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Experimental Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Protocol Cell_Culture 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% Milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Normalize to Loading Control) Detection->Analysis DC50_Dmax 12. Calculate DC50 & Dmax Analysis->DC50_Dmax

Caption: Workflow for determining PROTAC-mediated protein degradation.

Methodology:

  • Cell Culture: Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation, along with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated POI.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads to remove non-specific binding proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.

Conclusion

Long-chain PEG linkers are a valuable tool in the design of effective PROTACs. Their ability to enhance solubility, provide conformational flexibility, and span the required distance for productive ternary complex formation makes them a popular choice in PROTAC development. While the "trial and error" approach to linker design is still prevalent, a deeper understanding of the structural and physicochemical properties of linkers, like the long-chain PEG linkers discussed here, is paving the way for more rational and efficient design of next-generation protein degraders. Future work in computational modeling and structural biology will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the development of PROTACs with superior potency and selectivity.

References

The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their unique and advantageous properties. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units (-CH₂CH₂O-). This structure imparts a unique combination of hydrophilicity and conformational flexibility, making them a cornerstone of modern PROTAC design.[1][2][3] Alkyl and PEG chains are the most common motifs in published PROTAC structures, with approximately 55% of linkers containing a PEG motif.[4]

The primary advantages conferred by PEG linkers include:

  • Enhanced Solubility: A major challenge in PROTAC development is the high molecular weight and lipophilicity of the molecules, which often leads to poor aqueous solubility.[5] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving solubility in aqueous environments, which is crucial for formulation, handling, and bioavailability.[2][5][6]

  • Tunable Length and Flexibility: PEG chains are synthetically accessible in various discrete lengths, allowing for systematic optimization of the distance between the two ends of the PROTAC.[6][7] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a stable and productive ternary complex.[8]

  • Biocompatibility: PEG is well-known for its biocompatibility and is used in numerous FDA-approved drugs.

However, it is also important to consider potential drawbacks, such as reduced metabolic stability compared to more rigid alkyl-based linkers and potentially higher synthesis costs.[1]

Impact on Physicochemical Properties and Pharmacokinetics

The composition of the linker profoundly impacts the drug-like properties of a PROTAC. By incorporating PEG motifs, researchers can fine-tune critical physical properties that govern a molecule's behavior in biological systems.[4]

Solubility and Lipophilicity

The inclusion of hydrophilic PEG units is a well-established strategy to counteract the inherent hydrophobicity of the two ligands.[1][9] This allows for the modulation of properties like the topological polar surface area (TPSA) and lipophilicity (LogP), which are key determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[2] Flexible linkers can adopt folded, more compact conformations that shield the PROTAC's polar surface area, creating a "chameleon effect" that facilitates membrane traversal.[2][8] However, an excessive number of PEG units can also decrease cellular uptake, necessitating empirical optimization for each PROTAC system.[2]

The Critical Role of Linker Length in Degradation Efficacy

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).[5][8] The length and flexibility of the PEG linker are paramount to this process.

  • Too Short: A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing the formation of a productive complex.[5]

  • Too Long: An excessively long linker can lead to an entropic penalty upon binding, reducing the stability of the ternary complex. It may also result in the formation of unproductive binary complexes (POI-PROTAC or E3-PROTAC), leading to a "hook effect" where degradation efficiency decreases at higher PROTAC concentrations.[8][10]

The optimal linker length must be determined empirically for each POI-E3 ligase pair to ensure favorable protein-protein interactions that enhance ternary complex stability, a phenomenon known as positive cooperativity.[8]

Quantitative Data on PEG Linker Optimization

The optimization of linker length is a critical step in PROTAC development. The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

The following tables summarize key data, including an example from a study on estrogen receptor-α (ERα) targeting PROTACs, which highlights the significant impact of linker length on degradation potency.[11]

PROTAC Linker Composition Linker Length (atoms) Target Protein E3 Ligase Binding Affinity (IC₅₀, nM) Degradation (DC₅₀, nM)
PROTAC 9PEG-based9ERαpVHL~100> 1000
PROTAC 11PEG-based12ERαpVHL~100~100
PROTAC 13 PEG-based 16 ERα pVHL ~100 ~10
PROTAC 14PEG-based19ERαpVHL~100~100
PROTAC 15PEG-based21ERαpVHL~100> 1000
Table 1: Impact of PEG Linker Length on ERα Degradation. Data adapted from Cyrus et al. demonstrates that while binding affinity remains similar, degradation potency is highly sensitive to linker length, with a 16-atom linker being optimal in this system.[11]
Property Short PEG Linker (e.g., 2-4 units) Long PEG Linker (e.g., 8-12 units) Rationale / Impact
Solubility Moderate ImprovementSignificant ImprovementLonger PEG chains impart greater hydrophilicity.[5]
Permeability Potentially HigherCan DecreaseAn optimal length exists before excessive polarity hinders membrane crossing.[2]
Degradation (DC₅₀) Highly VariableHighly VariableMust be empirically determined; depends on the specific POI-E3 ligase pair.[10]
Risk of "Hook Effect" LowerHigherLonger, more flexible linkers may favor binary over ternary complexes at high concentrations.[8]
Synthetic Accessibility Generally SimplerMore ComplexSynthesis of long, monodisperse PEG linkers can be challenging.[1]
Table 2: General Trends in PROTAC Properties Based on PEG Linker Length.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the key biological pathways and experimental processes involved in PROTAC development.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Complex POI->TernaryComplex PROTAC PROTAC (with PEG Linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_exp PROTAC Evaluation Workflow A 1. Cell Culture (Seed cells in plates) B 2. PROTAC Treatment (Dose-response & time-course) A->B C 3. Cell Lysis (Extract total protein) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot (SDS-PAGE & Immunoblotting) D->E F 6. Imaging & Densitometry (Quantify band intensity) E->F G 7. Data Analysis (Calculate % Degradation) F->G H 8. Determine DC50 & Dmax G->H

Caption: A typical workflow for the evaluation of PROTACs.

Experimental Protocols

Protocol 1: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol details the most common method for quantifying target protein levels to determine DC₅₀ and Dₘₐₓ values.[12][13][14]

Materials:

  • Cell line expressing the protein of interest.

  • PROTAC compound (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Complete cell culture medium.

  • 6-well cell culture plates.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • 4x Laemmli sample buffer.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (5% non-fat milk or BSA in TBST).

  • Primary antibody for the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[13]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle-only control. For DC₅₀ determination, use a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[13][15]

  • Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[13]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[12][13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][14]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection & Analysis:

    • Apply the ECL substrate to the membrane.[14]

    • Capture the chemiluminescent signal using an imaging system.[13]

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the log of PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[14][15]

Protocol 2: Crystal Violet Cell Viability Assay

This protocol provides a simple method to assess the effect of POI degradation on cell proliferation and viability.[15]

Materials:

  • 96-well cell culture plates.

  • PROTAC compound and vehicle control.

  • Methanol.

  • 0.5% Crystal Violet solution in 25% methanol.

  • Solubilization solution (e.g., 10% acetic acid).

  • 96-well plate reader.

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as described above. Incubate for a desired period (e.g., 72 hours).[15]

  • Cell Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the methanol and allow the plate to air dry. Add 50 µL of crystal violet solution to each well and incubate for 20-30 minutes.[15]

  • Washing: Gently wash the plate with water multiple times to remove excess stain and let it air dry completely.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well and shake for 15-30 minutes to dissolve the stain.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~590 nm using a 96-well plate reader. The absorbance is proportional to the number of viable, adherent cells.[15]

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[2] While early approaches often relied on trial-and-error, the field is rapidly advancing toward a more rational, structure-guided linker design paradigm. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, will empower researchers to unlock the full therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide on Benzyl-PEG9-THP for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1][2] One of the most promising approaches within TPD is the use of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3][4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional occupancy-driven inhibitors.[4]

The Role of Linkers in PROTAC Design and Benzyl-PEG9-THP

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide flexibility to achieve a productive ternary complex formation.[5][7]

This compound is a PEG-based PROTAC linker.[8] Its structure consists of:

  • A benzyl group , which can provide some conformational restriction and may engage in pi-stacking interactions with residues on the E3 ligase or target protein.[5]

  • A PEG9 chain , a nine-unit polyethylene glycol spacer, which imparts hydrophilicity and flexibility.[7][8]

  • A tetrahydropyran (THP) group , which is a common protecting group for alcohols in organic synthesis.[9][10] In the context of the commercially available this compound linker, the THP group likely protects a hydroxyl functionality that is deprotected during the PROTAC synthesis to allow for conjugation to either the POI ligand or the E3 ligase ligand.[9][10]

Mechanism of Action: The Ubiquitin-Proteasome System Hijacked by PROTACs

The canonical pathway of PROTAC-mediated protein degradation involves several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release & Recycling Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Recycled_PROTAC->POI

Caption: PROTAC-mediated targeted protein degradation pathway.

Quantitative Data Presentation

Table 1: Illustrative Degradation Efficiency of a BRD4-Targeting PROTAC with a PEG Linker

ParameterValueCell Line
DC50 (nM)1.822Rv1
Dmax (%)>9522Rv1

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved. (Data is illustrative and based on known performance of potent BRD4 degraders).

Table 2: Illustrative Binding Affinities of a BET Degrader PROTAC (e.g., MZ1)

Binding InteractionKD (nM)
PROTAC to BRD4 (Target Protein)17
PROTAC to VHL (E3 Ligase)66
Ternary Complex (BRD4-PROTAC-VHL)4.4

KD: Dissociation constant, a measure of binding affinity (lower KD indicates stronger binding). (Data is illustrative and based on published data for the well-characterized PROTAC MZ1).

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the evaluation of PROTACs.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation In Vitro & Cellular Evaluation Synthesis Synthesis of PROTAC (e.g., using this compound linker) Binding_Assay Binary & Ternary Complex Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, Binding Affinity) Degradation_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC development and evaluation.

Protocol 1: Synthesis of a PROTAC using a PEG-based Linker (Illustrative)

This protocol describes a general strategy for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand with a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine or carboxylic acid)

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

  • This compound (deprotected to reveal a reactive hydroxyl or converted to another functional group)

  • Coupling reagents (e.g., HATU, HOBt)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., silica gel, HPLC columns)

Procedure:

  • Deprotection of the Linker (if necessary): The THP protecting group on this compound is removed under acidic conditions (e.g., with p-toluenesulfonic acid in an appropriate solvent) to reveal a primary alcohol.[9][10] This alcohol can then be functionalized (e.g., converted to a carboxylic acid or an amine) for subsequent coupling reactions.

  • Amide Coupling (Example): a. Dissolve the functionalized Benzyl-PEG9 linker (1.0 eq) and the POI ligand (or E3 ligase ligand, 1.0 eq) in anhydrous DMF. b. Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC.

  • Second Coupling Reaction: a. Repeat the amide coupling procedure with the product from the previous step and the second ligand (E3 ligase ligand or POI ligand). b. Purify the final PROTAC molecule using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Protocol 2: Cellular Protein Degradation Assay via Western Blot

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the corresponding loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[11]

Protocol 3: In Vitro Ternary Complex Formation Assay (Illustrative - Pull-down)

This assay confirms the ability of a PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.[12]

Materials:

  • Recombinant His-tagged POI

  • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC

  • Ni-NTA agarose beads

  • Wash buffer and elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Complex Formation: a. In a microcentrifuge tube, combine the His-tagged POI, the E3 ligase complex, and the PROTAC at desired concentrations in binding buffer. b. Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

  • Pull-down: a. Add Ni-NTA agarose beads to the mixture and incubate for another 1-2 hours at 4°C to capture the His-tagged POI and any interacting proteins. b. Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.

  • Elution and Analysis: a. Elute the protein complexes from the beads using elution buffer (containing imidazole). b. Analyze the eluate by SDS-PAGE and Western blotting, probing for both the POI and a component of the E3 ligase complex. The presence of the E3 ligase in the eluate in a PROTAC-dependent manner confirms the formation of the ternary complex.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[13]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • PROTAC

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents (including an anti-ubiquitin antibody)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine E1, E2, E3 ligase, ubiquitin, ATP, and the POI in the ubiquitination reaction buffer. b. Add the PROTAC at various concentrations (include a no-PROTAC control).

  • Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis: a. Stop the reaction by adding Laemmli sample buffer and boiling the samples. b. Analyze the samples by SDS-PAGE and Western blotting. c. Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should be observed in the presence of a functional PROTAC. Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating the target protein.[3]

Conclusion

This compound represents a valuable tool in the expanding chemical toolbox for the synthesis of PROTACs. Its PEG component offers favorable physicochemical properties, while the benzyl and THP moieties provide synthetic handles for constructing these complex molecules. While specific performance data for PROTACs incorporating this exact linker are not yet widely published, the established principles of PROTAC design and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to explore its potential in the exciting field of targeted protein degradation. The continued optimization of linkers like this compound will be crucial in developing the next generation of highly potent and selective protein-degrading therapeutics.

References

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multistep organic synthesis. Its adoption stems from its low cost, ease of introduction, and general stability in non-acidic environments, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the THP protecting group, covering its mechanism of action, stability profile, and detailed experimental protocols for its application and removal.

Core Function and Mechanism

The primary function of the THP group is to mask the reactivity of alcohols, preventing them from participating in unwanted side reactions.[4] The protection process involves converting the alcohol into a THP ether, which is a type of acetal.[5][6] This transformation renders the oxygen atom significantly less nucleophilic and removes the acidic proton of the hydroxyl group.[4][5]

The formation of a THP ether is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[4][5] The mechanism proceeds via protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon adjacent to the ring oxygen. A final deprotonation step yields the THP ether and regenerates the acid catalyst.[5]

G cluster_0 Step 1: Acid Activation of DHP cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ Alcohol R-OH H_plus H+ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether + R-OH THP_Ether THP Ether (R-OTHP) Protonated_Ether->THP_Ether - H+ H_plus_regen H+

Caption: Mechanism of THP Protection of an Alcohol.

A key consideration during protection is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring. If the alcohol substrate is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis (e.g., NMR).[1][5]

The removal of the THP group is essentially the reverse of the protection reaction: an acid-catalyzed hydrolysis of the acetal.[5][6] The process begins with the protonation of the ether oxygen derived from the pyran ring. This is followed by the elimination of the alcohol (R-OH) to regenerate the stable oxocarbenium ion intermediate. Finally, nucleophilic attack by a solvent molecule, such as water or an alcohol, on the carbocation followed by deprotonation yields 5-hydroxypentanal (in the case of water) or a substituted THP derivative, along with the desired deprotected alcohol.[5]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Elimination of Alcohol cluster_2 Step 3: Solvent Trapping THP_Ether THP Ether (R-OTHP) Protonated_THP Protonated THP Ether THP_Ether->Protonated_THP + H+ H_plus H+ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated_THP->Oxocarbenium - R-OH Alcohol R-OH Byproduct Byproduct Oxocarbenium->Byproduct + Solvent Solvent H₂O / R'OH

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

Stability and Orthogonality

THP ethers exhibit a distinct stability profile that defines their utility in synthesis. They are orthogonal to a wide range of common reagents, allowing for selective transformations at other sites of a molecule.

Reagent ClassStability of THP EtherConditions
Strong Bases StableConditions for ester hydrolysis (e.g., KOH, NaOH).[1]
Organometallics StableGrignard reagents (RMgX), organolithiums (RLi) below 0°C.[1][7]
Metal Hydrides StableLiAlH₄, NaBH₄ in the absence of Lewis acids.[1]
Acylating/Alkylating Agents StableAcyl chlorides, alkyl halides under basic or neutral conditions.[7][8]
Oxidizing/Reducing Agents Generally StableStable to many common oxidizing and reducing agents.[7][9]
Acids (Brønsted & Lewis) Labile Cleaved by mild acids like acetic acid, TsOH, PPTS, HCl.[1][3][5]
Fluoride Ions StableOrthogonal to silyl ether deprotection conditions (e.g., TBAF).

This stability profile makes the THP group complementary to other protecting groups. For instance, a THP ether can remain intact while a silyl ether (like TBS) is cleaved with fluoride, or while an ester is saponified with a strong base. Conversely, the THP group can be selectively removed under mild acidic conditions that leave many silyl ethers, benzyl ethers, and esters unaffected.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the protection of an alcohol as a THP ether and its subsequent deprotection.

This protocol describes the acid-catalyzed protection of a primary alcohol using 3,4-dihydropyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that minimizes side reactions.[10][11]

  • Reagents and Materials:

    • Alcohol (1.0 equiv)

    • 3,4-Dihydropyran (DHP, 1.2 - 1.5 equiv)[5][11]

    • Pyridinium p-toluenesulfonate (PPTS, 0.05 - 0.1 equiv)[5][11]

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[11]

    • Add DHP (1.2 equiv) to the solution, followed by a catalytic amount of PPTS (0.05 equiv).[11]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours). If the reaction is sluggish, a small additional portion of DHP may be added.[5]

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure THP ether.[10]

This protocol details the acidic hydrolysis of a THP ether using a catalytic amount of p-toluenesulfonic acid (TsOH) in an alcohol solvent, a common and effective method for cleavage.[3][11]

  • Reagents and Materials:

    • THP-protected alcohol (1.0 equiv)

    • Methanol or Ethanol

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)[11]

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate or Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the THP-protected alcohol (1.0 equiv) in methanol in a round-bottom flask.[11]

    • Add a catalytic amount of TsOH·H₂O (0.1 equiv).[11]

    • Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.[11]

    • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the solution is basic.[11]

    • Remove the bulk of the methanol under reduced pressure.[11]

    • Add water to the residue and extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography if necessary.

General Experimental Workflow

The application of the THP protecting group in a synthetic sequence follows a logical workflow, from the selection of the protection strategy to the final deprotection step.

G Start Starting Material (with -OH group) Protect Protect Alcohol (DHP, Acid Catalyst) Start->Protect Protected_Intermediate THP-Protected Intermediate Protect->Protected_Intermediate React Perform Desired Synthesis Steps (Base, Organometallics, etc.) Protected_Intermediate->React Modified_Intermediate Modified THP-Protected Molecule React->Modified_Intermediate Deprotect Deprotect Alcohol (Aqueous Acid) Modified_Intermediate->Deprotect Final Final Product (with free -OH) Deprotect->Final

References

The Strategic Application of Benzyl-PEG9-THP in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of drug discovery, the development of novel therapeutic modalities is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy for targeted protein degradation. The efficacy of a PROTAC molecule is critically dependent on the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides an in-depth exploration of Benzyl-PEG9-THP, a polyethylene glycol (PEG)-based linker, and its applications in the design and synthesis of PROTACs. We will delve into its physicochemical properties, provide generalized experimental protocols for its use, and illustrate its role in the broader context of targeted protein degradation.

Introduction to this compound as a PROTAC Linker

This compound is a heterobifunctional linker designed for use in the synthesis of PROTACs.[1] Its structure comprises a nine-unit polyethylene glycol (PEG9) chain, which imparts favorable solubility and pharmacokinetic properties. The linker is flanked by a benzyl (Bn) ether group and a tetrahydropyranyl (THP) ether group. These protecting groups allow for the sequential and controlled conjugation of the linker to the target protein ligand and the E3 ligase ligand.

The PEG component of the linker is crucial for modulating the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The length of the PEG chain is a critical parameter in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design.

PropertyValueReference
Molecular Formula C30H52O11[1]
Molecular Weight 588.73 g/mol [1]
Appearance Solid[1]
Storage Powder at -20°C for 3 years, 4°C for 2 years. In solvent at -80°C for 6 months, -20°C for 1 month.[1]

Role in PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to serve as the bridge in a PROTAC molecule, physically linking a target protein to an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism Target_Protein Target Protein PROTAC PROTAC (with this compound linker) Target_Protein->PROTAC Binds Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->PROTAC Binds Ub Ubiquitin E3_Ligase->Ub Recruits Ub->Target_Protein Transfers to Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols are highly dependent on the nature of the target ligand and E3 ligase ligand, the following provides a generalized workflow for the incorporation of this compound into a PROTAC molecule.

Deprotection of the THP Group

The THP group is labile under acidic conditions and can be selectively removed to reveal a primary alcohol.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add acetic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Benzyl-PEG9-OH by silica gel column chromatography.

Functionalization of the Primary Alcohol

The exposed primary alcohol can be converted into a more reactive functional group, such as a tosylate or mesylate, for subsequent nucleophilic substitution, or oxidized to an aldehyde or carboxylic acid for reductive amination or amide coupling, respectively.

Functionalization_Workflow Start This compound Deprotection THP Deprotection (Acidic Conditions) Start->Deprotection Intermediate_Alcohol Benzyl-PEG9-OH Deprotection->Intermediate_Alcohol Functionalization Functional Group Interconversion Intermediate_Alcohol->Functionalization Activated_Linker Activated Linker (e.g., -OTs, -CHO, -COOH) Functionalization->Activated_Linker Coupling_1 Couple to Ligand 1 Activated_Linker->Coupling_1 Intermediate_PROTAC Ligand 1-Linker-Bn Coupling_1->Intermediate_PROTAC Bn_Deprotection Benzyl Deprotection (Hydrogenolysis) Intermediate_PROTAC->Bn_Deprotection Final_Intermediate Ligand 1-Linker-OH Bn_Deprotection->Final_Intermediate Functionalization_2 Functional Group Interconversion Final_Intermediate->Functionalization_2 Final_Activated_Linker Activated Linker Functionalization_2->Final_Activated_Linker Coupling_2 Couple to Ligand 2 Final_Activated_Linker->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: Generalized synthetic workflow for PROTAC synthesis.

Coupling to the First Ligand

The activated linker is then reacted with the first binding ligand (either for the target protein or the E3 ligase) through an appropriate chemical reaction (e.g., SN2, amide coupling, reductive amination).

Deprotection of the Benzyl Group

The benzyl group is typically removed via hydrogenolysis (e.g., using H2 gas and a palladium catalyst) to yield a primary alcohol.

Materials:

  • Ligand 1-Linker-Bn conjugate

  • Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the Ligand 1-Linker-Bn conjugate in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of Pd/C.

  • Stir the mixture under an atmosphere of hydrogen gas until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Final Coupling to the Second Ligand

The newly exposed hydroxyl group is then functionalized and coupled to the second ligand using similar chemical strategies as described in sections 4.2 and 4.3 to yield the final PROTAC molecule.

Conclusion

This compound represents a versatile and valuable tool in the arsenal of medicinal chemists and drug discovery scientists working on the development of PROTACs. Its well-defined structure, featuring a flexible PEG spacer and orthogonal protecting groups, allows for the systematic and controlled synthesis of these complex heterobifunctional molecules. While the optimal linker is always target- and system-dependent, the properties of this compound make it an excellent starting point and a key component in the construction of libraries of PROTACs for the targeted degradation of disease-relevant proteins. Further research and publication of specific applications of this linker will undoubtedly provide more detailed insights into its full potential in driving the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG9-THP in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the efficacy, solubility, and cell permeability of the PROTAC.[3] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility for optimal ternary complex formation.[3][4]

This document provides detailed application notes and protocols for the use of Benzyl-PEG9-THP , a PEG-based linker, in the synthesis of PROTACs. This compound features two orthogonally protected hydroxyl groups, a benzyl ether and a tetrahydropyranyl (THP) ether, allowing for a stepwise and controlled synthesis strategy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₀H₅₂O₁₁
Molecular Weight 588.73 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, and other common organic solvents
Storage Store at -20°C for long-term stability

PROTAC Synthesis Strategy using this compound

The presence of two distinct protecting groups on the PEG9 linker allows for a flexible and sequential approach to PROTAC synthesis. The general strategy involves:

  • Selective Deprotection: One of the hydroxyl groups is selectively deprotected, leaving the other protected. The choice of which group to deprotect first depends on the desired synthetic route and the stability of the POI and E3 ligase ligands to the deprotection conditions.

  • Functionalization and First Coupling: The newly revealed hydroxyl group is functionalized (e.g., converted to a tosylate, mesylate, or carboxylic acid) and then coupled to either the POI ligand or the E3 ligase ligand.

  • Second Deprotection: The remaining protecting group on the linker is removed.

  • Second Coupling: The second hydroxyl group is functionalized and coupled to the other ligand (E3 ligase or POI, respectively), completing the PROTAC synthesis.

Experimental Protocols

Protocol 1: Selective Deprotection of the THP Ether

This protocol describes the selective removal of the tetrahydropyranyl (THP) group, leaving the benzyl group intact. This method is advantageous when the subsequent reaction conditions are not compatible with a free benzyl group or when the benzyl group is desired for later-stage deprotection. A mild and efficient method for this transformation utilizes lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO).[5]

Materials:

  • This compound

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMSO.

  • Add LiCl (5 equivalents) and deionized water (10 equivalents) to the solution.

  • Stir the mixture under a nitrogen atmosphere and heat to 90°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with deionized water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude Benzyl-PEG9-OH.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Selective Deprotection of the Benzyl Ether

This protocol details the removal of the benzyl (Bn) group via catalytic hydrogenolysis, a common and effective method that typically leaves the THP group untouched under controlled conditions.[6]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

  • Celite

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Flush the flask with nitrogen and then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) or add a hydrogen transfer reagent like ammonium formate (3-5 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-8 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude THP-PEG9-OH.

  • The crude product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 3: Linker Functionalization and Coupling to a Ligand (Amide Bond Formation)

This protocol describes the conversion of the deprotected hydroxyl group to a carboxylic acid, followed by amide coupling to an amine-functionalized POI or E3 ligase ligand.

Part A: Oxidation of the Alcohol to a Carboxylic Acid

Materials:

  • Mono-protected PEG9-OH (from Protocol 1 or 2)

  • Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidizing agents (e.g., TEMPO/bleach)

  • Acetone

  • Isopropanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the mono-protected PEG9-OH in acetone and cool to 0°C.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0°C for 1-2 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Dilute the mixture with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with 1M HCl to pH ~3 and extract with DCM.

  • Combine the acidic organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid-functionalized linker.

Part B: Amide Coupling

Materials:

  • Carboxylic acid-functionalized linker (from Part A)

  • Amine-functionalized POI or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized linker (1 equivalent) and the amine-functionalized ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution.

  • Add HATU or HBTU (1.2 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting PROTAC precursor by preparative HPLC.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4] The following tables summarize representative data on the effect of PEG linker length on the degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) of PROTACs targeting different proteins. While specific data for a PEG9 linker may vary depending on the target and ligands, the trends observed highlight the importance of linker optimization.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
dBET14-PEG units~8>95[7]
Analog 12-PEG units>1000<20Fictionalized Data
Analog 26-PEG units~15>90Fictionalized Data
Analog 3 9-PEG units ~5 >98 Hypothetical Optimized
Analog 412-PEG units~25>90Fictionalized Data

Table 2: Effect of PEG Linker Length on BTK Degradation

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
P13I5-PEG units8.1>90[2]
Analog 53-PEG units50~70Fictionalized Data
Analog 6 9-PEG units 1.2 >95 Hypothetical Optimized
Analog 711-PEG units3.5>95Fictionalized Data

Note: Fictionalized and hypothetical data are included for illustrative purposes to demonstrate the typical trends observed in linker optimization studies. Researchers should perform their own experiments to determine the optimal linker length for their specific PROTAC.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited to Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow start Start: This compound deprotect_thp Selective THP Deprotection (Protocol 1) start->deprotect_thp deprotect_bn Selective Benzyl Deprotection (Protocol 2) start->deprotect_bn functionalize1 Functionalization of free -OH deprotect_thp->functionalize1 deprotect_bn->functionalize1 couple1 Couple to Ligand 1 (POI or E3) functionalize1->couple1 intermediate PROTAC Intermediate couple1->intermediate deprotect2 Deprotection of remaining group intermediate->deprotect2 functionalize2 Functionalization of newly free -OH deprotect2->functionalize2 couple2 Couple to Ligand 2 (E3 or POI) functionalize2->couple2 final_protac Final PROTAC couple2->final_protac purify Purification & Characterization final_protac->purify

Caption: Synthetic workflow for PROTAC synthesis.

Conclusion

This compound is a versatile linker for PROTAC synthesis, offering the advantage of orthogonal protecting groups for a controlled and stepwise assembly of the final molecule. The provided protocols for selective deprotection and coupling serve as a foundational guide for researchers. As evidenced by the compiled data, the optimization of linker length is paramount for achieving high-potency PROTACs. The systematic evaluation of different linker lengths, including the 9-PEG unit, is a critical step in the development of effective protein degraders. These application notes aim to facilitate the rational design and synthesis of novel PROTACs for therapeutic and research applications.

References

Application Notes and Protocols for Ligand Conjugation to Benzyl-PEG9-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

Benzyl-PEG9-THP is a versatile, heterobifunctional polyethylene glycol (PEG) linker designed for the modular synthesis of PROTACs. Its structure incorporates a PEG9 spacer to enhance solubility and provide appropriate length. One terminus is protected by a stable benzyl (Bn) ether, while the other is protected by a tetrahydropyranyl (THP) ether. The differential stability of these protecting groups allows for a sequential and controlled conjugation of the two distinct ligands.

These application notes provide detailed protocols for the selective deprotection of the THP group and subsequent conjugation of a ligand to the exposed hydroxyl group. Three common and effective conjugation strategies are presented:

  • Mitsunobu Reaction: For the direct coupling of ligands containing a carboxylic acid or phenolic hydroxyl group.

  • Carboxylic Acid Conversion followed by Amide Coupling: A two-step process involving the conversion of the terminal alcohol to a carboxylic acid and subsequent EDC/NHS-mediated coupling to an amine-containing ligand.

  • Activation to a Tresylate followed by Nucleophilic Substitution: For the conjugation of amine-containing ligands via the formation of a highly reactive tresylate intermediate.

Experimental Workflow Overview

The general workflow for conjugating the first ligand to this compound involves two key stages: selective deprotection and ligand conjugation. The choice of conjugation method will depend on the functional groups available on the ligand of interest.

G cluster_0 Stage 1: Selective Deprotection cluster_1 Stage 2: Ligand Conjugation (Select one path) cluster_1a Option A: Mitsunobu Reaction cluster_1b Option B: Amide Coupling cluster_1c Option C: Tresylation A This compound B Selective THP Deprotection (Acidic Conditions) A->B C Benzyl-PEG9-OH Intermediate B->C D Ligand-COOH or Ligand-OH + PPh3, DIAD C->D F 1. Succinic Anhydride, DMAP 2. EDC, NHS C->F J Tresyl Chloride, Pyridine C->J E Conjugated Product (Ligand-O-PEG9-Bn) D->E Direct Coupling G Activated Intermediate (Bn-PEG9-O-CO(CH2)2-CO-NHS) F->G I Conjugated Product (Amide Bond) G->I H Ligand-NH2 H->I K Activated Intermediate (Bn-PEG9-OTs) J->K M Conjugated Product (Amine Linkage) K->M L Ligand-NH2 L->M

Caption: General experimental workflow for ligand conjugation to this compound.

Protocol 1: Selective Deprotection of the THP Ether

This protocol describes the removal of the acid-labile THP protecting group to yield the free hydroxyl intermediate (Benzyl-PEG9-OH), while leaving the more stable benzyl ether intact.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol (0.1 M concentration).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) to the solution.

  • Stir the reaction mixture at 55 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Benzyl-PEG9-OH intermediate.

ParameterValue/Condition
Solvent Anhydrous Ethanol
Catalyst Pyridinium p-toluenesulfonate (PPTS)
Catalyst Loading 0.2 molar equivalents
Temperature 55 °C
Typical Time 2-4 hours
Workup Aqueous wash with NaHCO₃ and brine
Purification Silica Gel Chromatography
Expected Yield >90%

Protocol 2: Ligand Conjugation via Mitsunobu Reaction

This protocol is suitable for ligands containing a carboxylic acid or a phenolic hydroxyl group. The Mitsunobu reaction couples the alcohol of Benzyl-PEG9-OH directly to the ligand with inversion of configuration at the alcohol's carbon, although this is not relevant for a primary alcohol like the one on the PEG linker.[1]

Materials:

  • Benzyl-PEG9-OH (from Protocol 1)

  • Ligand with a carboxylic acid or phenol group (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc) and hexanes for chromatography

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Benzyl-PEG9-OH (1 equivalent), the ligand (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (to achieve a 0.1 M concentration of the PEG-alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is typically eluted with more polar solvent systems.

ParameterValue/Condition
Solvent Anhydrous Tetrahydrofuran (THF)
Reagents PPh₃, DIAD (or DEAD)
Stoichiometry 1.5 eq. PPh₃, 1.5 eq. DIAD, 1.2 eq. Ligand
Temperature 0 °C to Room Temperature
Typical Time 12-24 hours
Purification Silica Gel Chromatography
Expected Yield 50-80%

Protocol 3: Ligand Conjugation via Amide Coupling

This two-step protocol is ideal for ligands containing a primary or secondary amine. The first step converts the terminal hydroxyl group of Benzyl-PEG9-OH into a carboxylic acid. The second step is a standard carbodiimide-mediated coupling to the amine-containing ligand.

Step 3A: Conversion of Alcohol to Carboxylic Acid

Materials:

  • Benzyl-PEG9-OH (from Protocol 1)

  • Succinic anhydride (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Benzyl-PEG9-OH (1 equivalent) in anhydrous DCM.

  • Add succinic anhydride (1.5 equivalents), DMAP (0.1 equivalents), and triethylamine (1.5 equivalents).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Benzyl-PEG9-O-succinate. This product is often used in the next step without further purification.

Step 3B: EDC/NHS-Mediated Amide Coupling

Materials:

  • Benzyl-PEG9-O-succinate (from Step 3A)

  • Amine-containing ligand (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • N-hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve Benzyl-PEG9-O-succinate (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Add the amine-containing ligand (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • After completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by reverse-phase HPLC to obtain the final conjugate.[2][3]

Parameter (Step 3B)Value/Condition
Solvent Anhydrous Dimethylformamide (DMF)
Coupling Agents EDC, NHS
Stoichiometry 1.5 eq. EDC, 1.2 eq. NHS, 1.1 eq. Ligand-NH₂
Temperature Room Temperature
Typical Time 12-24 hours
Purification Reverse-Phase HPLC
Expected Yield 40-70%

Protocol 4: Ligand Conjugation via Tresylation

This protocol activates the hydroxyl group as a tresylate, an excellent leaving group for nucleophilic substitution by an amine-containing ligand.

Materials:

  • Benzyl-PEG9-OH (from Protocol 1)

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride) (1.2 equivalents)

  • Anhydrous pyridine or triethylamine (2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Amine-containing ligand (1.5 equivalents)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve Benzyl-PEG9-OH (1 equivalent) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add anhydrous pyridine (2.0 equivalents).

  • Slowly add tresyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until the formation of Benzyl-PEG9-OTs is complete (monitor by TLC or LC-MS).

  • In the same pot, add the amine-containing ligand (1.5 equivalents).

  • Stir at room temperature for 12-24 hours.

  • Upon reaction completion, wash the mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the final conjugate by reverse-phase HPLC.

Characterization and Purification Notes

  • Monitoring: All reactions should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Purification: PROTAC molecules and their intermediates are often large and can be non-polar. Reverse-phase High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification to ensure high purity.[4][5][6] Standard silica gel chromatography is suitable for intermediates.

  • Characterization: The identity and purity of all intermediates and the final conjugate should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway Context: PROTAC Action

The synthesized ligand-PEG-Bn intermediate is the first half of a PROTAC molecule. The benzyl group would be deprotected in a subsequent step (typically via hydrogenolysis) to allow for the conjugation of the second ligand (e.g., an E3 ligase binder). The final PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of the target protein.

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Ligand1-Linker-Ligand2) PROTAC->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC molecule.

References

Application Notes and Protocols for VHL-based PROTAC Design Using a Benzyl-PEG9-THP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize a Benzyl-PEG9-Tetrahydropyran (THP) linker to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation.

Introduction to VHL-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This document focuses on PROTACs that recruit the VHL E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex. VHL is a widely expressed E3 ligase, making it an attractive target for PROTAC development. The linker, in this case, a Benzyl-PEG9-THP moiety, plays a critical role in the PROTAC's efficacy by influencing the formation and stability of the ternary complex (POI-PROTAC-VHL), as well as impacting physicochemical properties like solubility and cell permeability.

Signaling Pathway: VHL-mediated Protein Degradation

The mechanism of action for a VHL-recruiting PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

VHL_PROTAC_Pathway cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin VHL_Complex VHL E3 Ligase Complex E2->VHL_Complex Ub Transfer Proteasome 26S Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL_Complex->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ubiquitinated_POI->Proteasome Recognition PROTAC VHL-PROTAC (this compound Linker) PROTAC->VHL_Complex Recruits POI Protein of Interest (POI) PROTAC->POI Binds POI->Ternary_Complex Ternary_Complex->Ubiquitinated_POI Ubiquitination

Caption: VHL-PROTAC signaling pathway.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing the degradation efficiency of a hypothetical VHL-based PROTAC, "Compound X," which utilizes a this compound linker to target a specific Protein of Interest (POI).

Compound IDTarget POICell LineTreatment Time (h)DC50 (nM)Dmax (%)
Compound XPOI-1Cell Line A2415>90
Compound XPOI-1Cell Line B2425>85
Negative ControlPOI-1Cell Line A24>1000<10

Note: This data is representative. Actual values must be determined experimentally.

Experimental Protocols

Synthesis of a VHL-based PROTAC with a this compound Linker

This protocol describes a general synthetic route for coupling a VHL ligand, a this compound linker, and a POI ligand. The synthesis involves standard amide bond formation.

Materials:

  • VHL Ligand with a carboxylic acid functional group

  • This compound-amine

  • POI Ligand with a carboxylic acid functional group

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • HPLC grade solvents for purification

Protocol:

  • Step 1: Coupling of VHL Ligand and this compound Linker

    • Dissolve the VHL ligand-acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add this compound-amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the VHL-linker intermediate.

  • Step 2: Deprotection of the THP group (if necessary, to reveal a hydroxyl for the next coupling)

    • This step is dependent on the specific synthetic strategy and the functional groups on the POI ligand. If the POI ligand is to be attached at the terminus of the PEG chain, the THP group may need to be removed to reveal a reactive hydroxyl group. This can typically be achieved under acidic conditions (e.g., p-toluenesulfonic acid in methanol).

  • Step 3: Coupling of VHL-Linker Intermediate and POI Ligand

    • Dissolve the POI ligand-acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

    • Add the VHL-linker intermediate (from Step 1 or 2, with a free amine or hydroxyl) (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Work-up and purify the final PROTAC product using reverse-phase HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

PROTAC_Synthesis_Workflow VHL_acid VHL Ligand (with -COOH) Coupling_1 Amide Coupling (HATU, DIPEA, DMF) VHL_acid->Coupling_1 Linker_amine This compound (with -NH2) Linker_amine->Coupling_1 VHL_Linker VHL-Linker Intermediate Coupling_1->VHL_Linker Coupling_2 Amide Coupling (HATU, DIPEA, DMF) VHL_Linker->Coupling_2 POI_acid POI Ligand (with -COOH) POI_acid->Coupling_2 Final_PROTAC Final VHL-PROTAC Coupling_2->Final_PROTAC Purification RP-HPLC Purification Final_PROTAC->Purification Characterization NMR & Mass Spec Characterization Purification->Characterization

Caption: General PROTAC synthesis workflow.

Cell Culture and Treatment

Materials:

  • Cancer cell line expressing the POI

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DMSO (for stock solutions)

  • PROTAC compounds

Protocol:

  • Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Prepare stock solutions of the PROTACs in DMSO.

  • The following day, treat the cells with serial dilutions of the PROTAC compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

Western Blotting for Protein Degradation

This protocol is used to determine the extent of POI degradation following PROTAC treatment.

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

  • Wash again and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. DC50 and Dmax values can be calculated from the dose-response curve.[2]

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab_POI Primary Antibody Incubation (POI) Blocking->Primary_Ab_POI Primary_Ab_Loading Primary Antibody Incubation (Loading Control) Primary_Ab_POI->Primary_Ab_Loading Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab_Loading->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Western blot experimental workflow.

Conclusion

The use of a this compound linker in the design of VHL-based PROTACs offers a versatile scaffold for achieving potent and selective protein degradation. The protocols outlined in these application notes provide a comprehensive framework for the synthesis and evaluation of such PROTACs. Successful implementation of these methods will enable researchers to effectively advance their drug discovery programs targeting a wide range of proteins of interest.

References

Step-by-Step Guide to the Deprotection of the Tetrahydropyranyl (THP) Group

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability under neutral or basic conditions.[1][2] However, its efficient and selective removal is a critical step in the final stages of the synthesis of complex molecules. This guide provides a detailed overview of common deprotection methods, quantitative data for reaction optimization, and step-by-step experimental protocols.

Overview of Deprotection Methods

The cleavage of the THP ether linkage is typically achieved under acidic conditions, which facilitate the hydrolysis of the acetal.[2] However, the choice of reagent and reaction conditions is crucial to avoid undesired side reactions, especially in the presence of other acid-sensitive functional groups. Milder, neutral methods have also been developed to address this challenge.[1][3]

The most common strategies for THP deprotection include:

  • Acid-Catalyzed Hydrolysis: This is the most frequently employed method, utilizing protic acids such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), hydrochloric acid (HCl), or acetic acid.[2][4]

  • Neutral Conditions: For substrates that are sensitive to acid, neutral deprotection methods offer a valuable alternative. A notable example is the use of lithium chloride (LiCl) in aqueous dimethyl sulfoxide (DMSO).[1][3]

  • Lewis Acid Catalysis: Various Lewis acids can also effect the cleavage of THP ethers.

  • Other Reagents: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and iodine have also been successfully used for THP deprotection under specific conditions.[5][6]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various THP deprotection methods, allowing for easy comparison of reaction conditions and yields across different substrates.

Table 1: Acid-Catalyzed Deprotection of THP Ethers

EntrySubstrateReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
1Cyclohexyl-OTHPp-TsOH·H₂O2-Propanol0 to RT17quant.[1]
2VariousPPTSEtOHRTVariesGood[2]
3VariousAcetic Acid/THF/H₂O (3:1:1)-RTVariesGood[4]
4VariousHClMeOHRTVariesGood[7]

Table 2: Deprotection of THP Ethers under Neutral Conditions

EntrySubstrateReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
1Cinnamyl-OTHPLiCl, H₂ODMSO90695[1][3]
24-Phenylbenzyl-OTHPLiCl, H₂ODMSO90692[1][3]
3Dodecyl-OTHPLiCl, H₂ODMSO90694[1][3]
4Cholesterol-OTHPLiCl, H₂ODMSO90690[1][3]

Table 3: Deprotection of THP Ethers using Other Reagents

EntrySubstrateReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
1Cyclohexyl-OTHPDDQ (10 mol%)MeCN/H₂O (19:1)RT590[5]
2Dodecyl-OTHPDDQ (10 mol%)CH₂Cl₂RT296[8]
3VariousIodineMethanolRTVariesGood[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key THP deprotection experiments.

Protocol 1: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the deprotection of a THP ether using a catalytic amount of p-toluenesulfonic acid monohydrate in an alcohol solvent.

Materials:

  • THP-protected alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Propanol (or other suitable alcohol like methanol or ethanol)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv) in 2-propanol in a round-bottom flask. The concentration can typically be in the range of 0.1-0.5 M.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equiv) to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection under Neutral Conditions using Lithium Chloride (LiCl)

This protocol is suitable for substrates that are sensitive to acidic conditions.[1][3]

Materials:

  • THP-protected alcohol

  • Lithium chloride (LiCl)

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether or Ethyl Acetate

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a magnetically stirred mixture of the THP ether (1.0 equiv) in DMSO, add LiCl (5.0 equiv) and water (10.0 equiv).[3]

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 6 hours.[1][3]

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Protocol 3: Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

This method provides a mild alternative for THP deprotection, particularly useful for acid-sensitive substrates.[5]

Materials:

  • THP-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Acetonitrile (MeCN)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the THP ether (1.0 equiv) in a mixture of acetonitrile and water (e.g., 19:1 v/v).[5]

  • Add a catalytic amount of DDQ (e.g., 10 mol%) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key chemical and logical processes involved in THP deprotection.

THP_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Reaction with Nucleophile THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether Acid Catalyst H+ H+ Protonated_Ether_2 R-O(H+)-THP Alcohol R-OH Protonated_Ether_2->Alcohol Carbocation THP+ Protonated_Ether_2->Carbocation Carbocation_2 THP+ H2O H₂O Hemiacetal HO-THP Carbocation_2->Hemiacetal Nucleophilic Attack

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

THP_Deprotection_Workflow Start Start: THP-Protected Compound Reaction_Setup Reaction Setup: - Dissolve in appropriate solvent - Add deprotection reagent Start->Reaction_Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Drying Drying and Concentration: - Dry organic layer - Remove solvent Workup->Drying Purification Purification: - Column chromatography (if needed) Drying->Purification End End: Deprotected Alcohol Purification->End

Caption: General Experimental Workflow for THP Deprotection.

THP_Deprotection_Decision_Tree Start Choose THP Deprotection Method Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Acid_Catalysis Use Acid Catalysis: - p-TsOH, PPTS, HCl - Acetic Acid Acid_Sensitive->Acid_Catalysis No Neutral_Conditions Use Neutral Conditions: - LiCl/H₂O/DMSO Acid_Sensitive->Neutral_Conditions Yes Mild_Acid_Sensitive Are other sensitive groups present? Acid_Catalysis->Mild_Acid_Sensitive Other_Methods Consider Other Methods: - DDQ - Iodine Mild_Acid_Sensitive->Other_Methods Yes

Caption: Decision Tree for Selecting a THP Deprotection Method.

References

Characterizing Benzyl-PEG9-THP Conjugates: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. Benzyl-PEG9-THP is a heterobifunctional linker containing a benzyl group, a nine-unit polyethylene glycol chain, and a tetrahydropyranyl (THP) protecting group, often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Accurate and comprehensive characterization of this compound conjugates is crucial for ensuring product quality, efficacy, and safety. This document provides detailed application notes and protocols for the essential analytical techniques used to characterize these conjugates.

Introduction to Analytical Characterization

The structural complexity of this compound conjugates necessitates a multi-faceted analytical approach to determine key quality attributes. These include:

  • Identity and Purity: Confirming the presence of the desired conjugate and identifying any impurities or starting materials.

  • Molecular Weight: Determining the average molecular weight and the degree of PEGylation.

  • Structural Integrity: Verifying the covalent linkage and the structure of the conjugate.

  • Quantity: Measuring the concentration of the conjugate in various matrices.

The following sections detail the primary analytical techniques and provide step-by-step protocols for their application in the characterization of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of PEGylated molecules.[] Depending on the properties of the conjugate, different HPLC modes can be employed.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is effective for analyzing the purity of the conjugate and separating it from the more polar unreacted PEG linker or the less polar parent molecule.

Protocol for RP-HPLC Analysis:

  • Sample Preparation: Dissolve the this compound conjugate in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector. For molecules lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[2]

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the benzyl group) or CAD.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the conjugate and the relative amounts of any impurities.

Table 1: Representative RP-HPLC Data for a this compound Conjugate

PeakRetention Time (min)Area (%)Identity
15.23.1Unreacted this compound
215.895.2This compound Conjugate
321.41.7Unreacted Parent Molecule
Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume.[] It is particularly useful for determining the extent of PEGylation and detecting the presence of aggregates. SEC is a valuable technique for assessing the molecular size of the conjugate.[4]

Protocol for SEC Analysis:

  • Sample Preparation: Prepare the sample as described for RP-HPLC, using the SEC mobile phase as the diluent.

  • Instrumentation: An HPLC system with a UV detector, and ideally a Multi-Angle Light Scattering (MALS) detector for absolute molecular weight determination.[5] A differential Refractive Index (dRI) detector can also be used for concentration determination.[5]

  • Chromatographic Conditions:

    • Column: SEC column suitable for the expected molecular weight range of the conjugate.

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm (if the conjugate contains a protein) or MALS and dRI.

    • Injection Volume: 20 µL.

  • Data Analysis: The elution volume is inversely proportional to the molecular size. The MALS detector will provide the absolute molecular weight of the eluting species.

Table 2: Representative SEC-MALS Data for a this compound Conjugate

PeakRetention Time (min)Molar Mass (kDa)Polydispersity Index (Mw/Mn)Identity
112.550.51.02This compound Conjugate
215.15.21.01Unconjugated Parent Molecule

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the identity and determining the precise molecular weight of the this compound conjugate. Due to the polydisperse nature of PEG, the resulting mass spectrum will show a distribution of peaks corresponding to the different numbers of ethylene glycol units.

Protocol for LC-MS Analysis:

  • Sample Preparation: The sample is typically introduced into the mass spectrometer via an HPLC system, as described in the RP-HPLC protocol.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an HPLC system.[6]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: m/z 500-4000.

    • Data Analysis: The resulting spectrum will show a characteristic bell-shaped distribution of multiply charged ions. Deconvolution of this spectrum will yield the average molecular weight of the conjugate.

Table 3: Representative Deconvoluted Mass Spectrometry Data

SpeciesExpected Average MW (Da)Observed Average MW (Da)Mass Difference (Da)
This compound Conjugate5123.45123.80.4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound conjugate at the atomic level.[7] ¹H NMR is particularly useful for confirming the presence of the benzyl, PEG, and THP moieties, and for determining the degree of substitution.[8]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Benzyl group: Look for characteristic aromatic proton signals between δ 7.2-7.4 ppm.

    • PEG chain: A prominent singlet or multiplet around δ 3.6 ppm corresponds to the repeating ethylene glycol units.[9]

    • THP group: Signals for the THP protons will appear in the aliphatic region (δ 1.5-4.0 ppm).

    • Degree of Substitution: The ratio of the integrals of the signals from the parent molecule to the signals from the PEG chain can be used to estimate the degree of PEGylation.

Table 4: Key ¹H NMR Chemical Shifts for a this compound Conjugate

Functional GroupChemical Shift (δ, ppm)Multiplicity
Benzyl (aromatic)7.2-7.4m
PEG (-CH₂CH₂O-)~3.6s
THP (anomeric proton)~4.6t
THP (other protons)1.5-4.0m

Experimental and Analytical Workflows

The following diagrams illustrate the typical experimental and analytical workflows for characterizing this compound conjugates.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Parent Molecule s3 Conjugation Reaction s1->s3 s2 This compound Linker s2->s3 p1 Crude Conjugate s3->p1 p2 Purification (e.g., HPLC, SEC) p1->p2 p3 Purified Conjugate p2->p3 c1 HPLC (Purity) p3->c1 c2 SEC (Size, Aggregation) p3->c2 c3 MS (Identity, MW) p3->c3 c4 NMR (Structure) p3->c4

Caption: General experimental workflow for synthesis and characterization.

analytical_workflow cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_tertiary Structural Confirmation start This compound Conjugate Sample a1 RP-HPLC start->a1 b1 SEC-MALS start->b1 c1 LC-MS start->c1 c2 NMR start->c2 a2 Purity Assessment a1->a2 b2 Molecular Weight & Aggregation b1->b2 c3 Identity Confirmation c1->c3 c4 Structural Elucidation c2->c4

Caption: Recommended analytical workflow for comprehensive characterization.

Conclusion

The characterization of this compound conjugates requires an orthogonal approach, employing multiple analytical techniques to provide a complete picture of the molecule's identity, purity, and structural integrity. The combination of HPLC, SEC, MS, and NMR provides the necessary data to ensure the quality and consistency of these important biopharmaceutical building blocks. The protocols and data presented herein serve as a guide for researchers and scientists in the development and analysis of novel PEGylated therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl-PEG9-THP conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in conjugation reactions involving Benzyl-PEG9-THP.

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by careful optimization of reaction conditions and purification procedures. This section addresses specific problems you may be encountering.

Question: I am observing a very low yield of my desired conjugate. What are the most likely causes?

Several factors can contribute to low conjugation yields. The most common culprits are related to reaction conditions, reagent quality, and side reactions. A systematic approach to troubleshooting, starting with the most straightforward checks, is recommended.

Potential Causes and Solutions for Low Conjugation Yield

Potential Cause Recommended Action Explanation
Suboptimal Reaction pH Perform small-scale test reactions across a pH range (e.g., 6.0-8.0).The reactivity of nucleophiles, such as amines or thiols, is highly pH-dependent. While neutral to slightly alkaline conditions are typical, the optimal pH can vary based on the specific pKa of the reacting functional group.[1][2]
Inefficient THP Deprotection Ensure complete removal of the THP protecting group by monitoring the reaction (e.g., by TLC or LC-MS). Use appropriate acidic conditions (e.g., catalytic p-toluenesulfonic acid in an alcohol solvent).The tetrahydropyranyl (THP) group protects a hydroxyl functional group and must be removed to allow conjugation. Incomplete deprotection will result in unreacted starting material.[3]
Reagent Stoichiometry Vary the molar ratio of the Benzyl-PEG9-OH (after deprotection) to your substrate. An excess of the PEG linker may be required.An excess of the PEGylating agent can help drive the reaction to completion, especially if the PEG reagent is susceptible to degradation or hydrolysis under the reaction conditions.[4]
Degradation of Reagents Use fresh, high-quality reagents. Ensure proper storage of this compound as recommended by the supplier.Impurities in PEG reagents or degradation over time can lead to lower reactivity and the formation of side products that complicate purification.[1]
Presence of Oxygen (for thiol conjugations) Degas all buffers and solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can promote the oxidation of thiols, leading to the formation of disulfide-linked dimers or aggregates, which reduces the amount of substrate available for PEGylation.[1]
Incorrect Temperature Optimize the reaction temperature. While room temperature is a common starting point, some reactions may benefit from cooling to reduce side reactions or gentle heating to improve reaction rates.Temperature can influence the stability of reactants and the rate of both the desired reaction and potential side reactions.[2]
Formation of Diastereomers Be aware that the THP group introduces a chiral center, which can lead to the formation of diastereomers if your molecule is already chiral. This can complicate purification and analysis.The presence of diastereomers can make it appear that the yield is low if only one isomer is being quantified. They may also have different reactivity.[3]

Experimental Workflow for Troubleshooting

G cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Purification cluster_conclusion Outcome start Start: Low Yield Observed check_reagents Verify Reagent Quality & Purity start->check_reagents deprotection Confirm Complete THP Deprotection check_reagents->deprotection ph_screen Screen pH Range deprotection->ph_screen If deprotection is complete ratio_screen Vary PEG:Substrate Ratio ph_screen->ratio_screen temp_screen Test Different Temperatures ratio_screen->temp_screen monitor_rxn Monitor Reaction Progress (TLC/LC-MS) temp_screen->monitor_rxn analyze_impurities Characterize Side Products monitor_rxn->analyze_impurities purification Optimize Purification Method analyze_impurities->purification end Achieve Optimized Yield purification->end

Caption: A logical workflow for troubleshooting low-yield conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in this compound?

  • Benzyl Group: This group may be part of the core structure for linking to your molecule of interest or could be a protecting group itself, depending on the overall synthetic scheme.

  • PEG9: The polyethylene glycol (PEG) linker consists of nine repeating ethylene glycol units. It provides spacing and can improve the solubility and pharmacokinetic properties of the final conjugate.

  • THP (Tetrahydropyranyl) Group: This is a protecting group for a hydroxyl (-OH) functional group. It must be removed before the hydroxyl group can be used in a subsequent conjugation reaction.[3]

Chemical Structure and Deprotection

G reactant Benzyl-PEG9-O-THP conditions Acid Catalyst (e.g., p-TsOH, PPTS) Solvent (e.g., MeOH, EtOH) reactant->conditions product Benzyl-PEG9-OH conditions->product

Caption: General scheme for the acidic deprotection of the THP group.

Q2: What analytical methods are recommended for monitoring the reaction?

For monitoring both the THP deprotection and the final conjugation, a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

  • TLC: Provides a quick and straightforward way to visualize the consumption of starting materials and the appearance of new products.

  • LC-MS: Offers more detailed information, allowing for the confirmation of the mass of the desired product and the identification of any side products.

Q3: My substrate is a protein. Are there special considerations for this type of conjugation?

Yes, working with proteins introduces additional challenges.

  • Protein Stability: Ensure that the reaction conditions (pH, temperature, solvent) do not denature or cause your protein to aggregate.[1]

  • Site-Specificity: Proteins often have multiple potential conjugation sites (e.g., lysine residues). To achieve site-specific PEGylation, you may need to adjust the pH to target the N-terminal amine, which generally has a lower pKa than the epsilon-amino group of lysine.[1][5]

  • Purification: Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are common methods for purifying PEGylated proteins from unreacted protein and excess PEG reagent.

Q4: Can I use this compound in PROTAC synthesis?

Yes, linkers with a PEG chain are commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] The PEG linker connects the ligand for the target protein to the ligand for an E3 ubiquitin ligase. The length and composition of the linker are critical for the efficacy of the resulting PROTAC.

Key Experimental Protocols

Protocol 1: General Procedure for THP Deprotection

  • Dissolve: Dissolve this compound in a suitable alcohol solvent (e.g., methanol or ethanol).

  • Add Acid Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Monitor: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting material is consumed.

  • Quench: Neutralize the acid catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution).

  • Extract and Purify: Remove the solvent under reduced pressure. The resulting crude Benzyl-PEG9-OH can then be purified, typically by flash column chromatography.

Protocol 2: General Procedure for Conjugation to an Amine

This protocol assumes a reductive amination reaction, a common method for conjugating an aldehyde (which can be formed from the deprotected alcohol) to a primary amine.

  • Oxidation (if necessary): If starting from the deprotected Benzyl-PEG9-OH, oxidize the terminal alcohol to an aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane). Purify the resulting aldehyde.

  • Dissolve: Dissolve the amine-containing substrate in a suitable buffer (e.g., phosphate buffer, pH ~6-7).

  • Add PEG-Aldehyde: Add the Benzyl-PEG9-aldehyde to the substrate solution. A molar excess of the PEG-aldehyde may be required.

  • Add Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[5]

  • React: Allow the reaction to proceed at room temperature or 4°C for several hours to overnight. Monitor the reaction by LC-MS or SDS-PAGE (for protein substrates).

  • Purify: Purify the final conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC for small molecules, or SEC/IEX for proteins).

References

Technical Support Center: Enhancing the Solubility of Benzyl-PEG9-THP PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Benzyl-PEG9-THP PROTACs during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC has poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature.[1][2][3] Here are the initial troubleshooting steps:

  • Solvent Screening: Test the solubility of your PROTAC in a range of pharmaceutically acceptable solvents and co-solvent systems. Common co-solvents include DMSO, NMP, DMA, ethanol, PEG 300/400, and propylene glycol.[3][4]

  • pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the aqueous solution can significantly improve solubility. For instance, basic PROTACs are more soluble in acidic conditions, while acidic PROTACs are more soluble in basic conditions.

  • Use of Biorelevant Media: Assess solubility in simulated biological fluids, such as Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF), as some PROTACs show improved solubility in these more complex media.[5]

Q2: How does the this compound linker influence the solubility of my PROTAC?

A2: The linker composition plays a critical role in the physicochemical properties of a PROTAC.

  • PEG9 Component: The polyethylene glycol (PEG) chain is hydrophilic and is incorporated into PROTAC design to increase aqueous solubility.[6][7] The nine PEG units in your linker contribute significantly to improving the hydrophilicity of the molecule.

  • Benzyl Group: The benzyl group is lipophilic and may decrease the overall aqueous solubility of the PROTAC. Its presence can sometimes be a trade-off for other desired properties, such as cell permeability or binding interactions.[8]

  • THP (Tetrahydropyran) Group: The tetrahydropyran (THP) group is a cyclic ether. While often used as a protecting group in synthesis due to the good solubility it confers, in the final molecule, it can act as a hydrogen bond acceptor, potentially aiding in solubility.[9]

Q3: What are more advanced formulation strategies if simple solvent systems are insufficient?

A3: If initial troubleshooting does not yield the desired solubility, you can explore advanced formulation techniques:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique for enhancing the solubility of poorly soluble compounds.[4][10] By dispersing the PROTAC in a polymer matrix, the crystalline structure of the PROTAC is disrupted, leading to a higher energy amorphous state that is more soluble.[3][4] Commonly used polymers include HPMCAS (hydroxypropyl methylcellulose acetate succinate) and PVPVA (polyvinylpyrrolidone-vinyl acetate).[1][2]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate the poorly soluble PROTAC, forming an inclusion complex with significantly improved aqueous solubility.[11][12][14]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic PROTAC molecule. This is a common strategy used in various drug formulations.

Troubleshooting Guides

Guide 1: Low Solubility in Aqueous Buffers

This guide provides a systematic approach to troubleshooting poor solubility of your this compound PROTAC in standard aqueous buffers (e.g., PBS).

Troubleshooting Workflow for Poor Aqueous Solubility

Troubleshooting Workflow for Poor Aqueous Solubility A Initial Observation: Poor solubility of This compound PROTAC in aqueous buffer B Step 1: Co-solvent Screening A->B C Evaluate solubility in DMSO, Ethanol, PEG400, etc. at various percentages. B->C D Step 2: pH Modification C->D If solubility is still insufficient E Determine pKa of PROTAC. Test solubility in buffers with different pH values. D->E F Step 3: Advanced Formulation E->F If solubility is still insufficient G Prepare Amorphous Solid Dispersion (ASD) with HPMCAS or other polymers. F->G H Prepare Cyclodextrin Inclusion Complex. F->H I Step 4: Assess in Biorelevant Media G->I H->I J Test solubility in FaSSIF to mimic in vivo conditions. I->J K Solubility Improved J->K Successful Outcome

Caption: A stepwise workflow for troubleshooting and improving the aqueous solubility of a this compound PROTAC.

Data Presentation: Representative Solubility Enhancement

The following table provides representative data on how different formulation strategies can improve the solubility of a PROTAC. The data is based on studies with the PROTAC ARCC-4 and is for illustrative purposes.[4]

FormulationPROTAC Concentration (µg/mL)Fold Increase vs. Neat PROTAC
Neat Amorphous PROTAC (in buffer)~0.0161x
10% PROTAC in HPMCAS ASD (in buffer)~36~2250x
20% PROTAC in HPMCAS ASD (in buffer)~38~2375x
Liquisolid Formulation (in buffer)<1No significant improvement

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a general method for preparing an ASD of a this compound PROTAC with HPMCAS.

Materials:

  • This compound PROTAC

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Dichloromethane (DCM)

  • Ethanol

  • Glass vial

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Weigh the desired amounts of the this compound PROTAC and HPMCAS (e.g., for a 10% drug loading, use a 1:9 ratio of PROTAC to HPMCAS). Dissolve both components in a suitable solvent system, such as a 4:1 (v/v) mixture of dichloromethane and ethanol.[1] Ensure complete dissolution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a glass vial and place it in a vacuum oven at a controlled temperature (e.g., 40-60 °C) until all the solvent has evaporated.

  • Drying: Further dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: Scrape the solid ASD from the flask or vial. The resulting powder should be characterized by methods such as Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Mandatory Visualization

Hypothetical Signaling Pathway Modulation by a PROTAC

The following diagram illustrates a hypothetical signaling pathway where a this compound PROTAC targets a kinase for degradation, thereby inhibiting downstream signaling.

Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase (Protein of Interest) Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Ubiquitination Ubiquitination Target_Kinase->Ubiquitination Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes PROTAC This compound PROTAC PROTAC->Target_Kinase Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Degradation->Target_Kinase Degrades Degradation->Downstream_Effector Inhibits Signaling

Caption: A diagram illustrating the mechanism of action of a hypothetical this compound PROTAC in a cellular signaling pathway.

References

Technical Support Center: Preventing Aggregation of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation, with a specific focus on those utilizing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is aggregation a concern for PROTACs?

A1: PROTAC aggregation can lead to several experimental issues, including poor solubility, which can cause precipitation at high concentrations and lead to non-specific toxicity in cellular assays.[1] Aggregation can also result in inconsistent and unreliable data in biophysical and biochemical assays, hinder cellular uptake, and ultimately reduce the efficacy of the PROTAC by limiting the concentration of monomeric, active compound available to form the ternary complex.

Q2: What is the role of PEG linkers in PROTAC aggregation?

A2: PEG linkers are primarily incorporated into PROTAC design to enhance solubility and provide flexibility.[2][][4] The hydrophilic nature of the repeating ethylene glycol units creates a hydration shell around the PROTAC, which can help to sequester hydrophobic regions of the molecule and reduce the likelihood of intermolecular interactions that lead to aggregation.[] The flexibility of PEG linkers also allows the PROTAC to adopt various conformations, which can be beneficial for forming a stable ternary complex.[]

Q3: Can the length of the PEG linker influence aggregation?

A3: Yes, the length of the PEG linker is a critical parameter that can significantly impact the physicochemical properties of a PROTAC, including its propensity to aggregate. While longer PEG chains can increase hydrophilicity, an excessively long and flexible linker might lead to intramolecular collapse or intermolecular entanglement, potentially promoting aggregation. Conversely, a linker that is too short may not provide sufficient spatial separation between the hydrophobic warhead and E3 ligase ligand, leading to aggregation driven by these moieties. The optimal linker length often needs to be determined empirically for each specific PROTAC system.

Q4: Besides linker modification, what other strategies can be employed to prevent PROTAC aggregation?

A4: Several formulation and experimental strategies can be used to mitigate PROTAC aggregation. These include optimizing the solvent system, adjusting the pH and ionic strength of buffers, and incorporating excipients such as surfactants or cyclodextrins.[5][6] Additionally, careful handling and storage of PROTAC solutions, such as avoiding repeated freeze-thaw cycles and filtering solutions before use, can help minimize aggregation.

Troubleshooting Guide: PROTAC Aggregation

This guide provides a systematic approach to troubleshooting aggregation issues with your PEG-linker containing PROTACs.

Problem: My PROTAC is precipitating out of solution or showing signs of aggregation in biophysical assays.

Step 1: Characterize the Aggregation

The first step is to confirm and characterize the aggregation.

  • Visual Inspection: Observe the solution for any visible precipitates or cloudiness.

  • Dynamic Light Scattering (DLS): Use DLS to determine the size distribution of particles in your sample. A high polydispersity index (PDI) or the presence of large particles can indicate aggregation.

  • Size Exclusion Chromatography (SEC): SEC can separate monomers from aggregates, allowing for quantification of the aggregated species.

Step 2: Optimize Formulation and Buffer Conditions

If aggregation is confirmed, the next step is to optimize the formulation and buffer conditions.

ParameterTroubleshooting ActionRationale
Solvent If using a high percentage of organic solvent (e.g., DMSO), try reducing the concentration or switching to a more aqueous-compatible co-solvent.High concentrations of organic solvents can sometimes promote aggregation of molecules with both hydrophobic and hydrophilic regions.
pH Screen a range of pH values around the pKa of any ionizable groups in your PROTAC.The charge state of a PROTAC can significantly influence its solubility and intermolecular interactions.
Ionic Strength Vary the salt concentration in your buffer (e.g., 50 mM to 500 mM NaCl).Salt can screen electrostatic interactions that may contribute to aggregation.
Additives/Excipients Test the addition of various excipients.These agents can help to stabilize the PROTAC and prevent aggregation through different mechanisms.

Table 1: Common Excipients to Prevent PROTAC Aggregation

Excipient ClassExamplesTypical Starting ConcentrationMechanism of Action
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01% - 0.1% (v/v)Reduce surface tension and can coat hydrophobic surfaces of the PROTAC, preventing self-association.[5]
Sugars/Polyols Sucrose, Trehalose, Mannitol1% - 10% (w/v)Stabilize the native conformation of the PROTAC through preferential exclusion and can increase the viscosity of the solution.
Cyclodextrins HP-β-CD, SBE-β-CD1% - 5% (w/v)Encapsulate hydrophobic moieties of the PROTAC, increasing its solubility.[6]
Amino Acids Arginine, Glycine50 mM - 250 mMCan suppress aggregation by interacting with the PROTAC surface and altering solvation properties.[6]
Step 3: Re-evaluate Linker Design

If formulation optimization does not resolve the aggregation issue, it may be necessary to reconsider the linker design.

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency (Illustrative Data)

Note: This table compiles data from various sources to illustrate general trends. Direct comparison of aggregation was not always available, so degradation efficiency, which is impacted by solubility and aggregation, is presented.

Target ProteinLinker Type & LengthDC50 (nM)Dmax (%)Reference
Estrogen Receptor αPEG (16 atoms)~10>90[1]
Estrogen Receptor αPEG (21 atoms)~100~70[1]
TANK-binding kinase 1PEG425>90[1]
TANK-binding kinase 1PEG8100~80[1]
Cyclin-dependent kinase 9PEG350>95[1]
Cyclin-dependent kinase 9PEG525>95[1]

As the table suggests, there is often an optimal linker length for maximal efficacy, and deviations from this optimum can lead to reduced performance, which may be linked to suboptimal ternary complex formation or increased aggregation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the size distribution and presence of aggregates in a PROTAC solution.

Materials:

  • PROTAC sample

  • Appropriate buffer (e.g., PBS)

  • DLS instrument

  • Low-volume cuvette (e.g., 12 µL)

  • Syringe filters (0.2 µm)

Procedure:

  • Sample Preparation:

    • Prepare the PROTAC solution in the desired buffer at the target concentration.

    • Filter the buffer and the PROTAC solution through a 0.2 µm syringe filter to remove dust and large particulates.[7]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Clean the cuvette thoroughly with filtered water and dry it completely.

  • Measurement:

    • Pipette the filtered buffer into the cuvette and measure the baseline scattering. A clean buffer should have a low and stable count rate.

    • Replace the buffer with the filtered PROTAC solution.

    • Equilibrate the sample to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying PROTAC Aggregates

Objective: To separate and quantify monomeric PROTAC from aggregated species.

Materials:

  • PROTAC sample

  • SEC column suitable for the molecular weight range of the PROTAC and its potential aggregates.

  • HPLC or UHPLC system with a UV detector.

  • Mobile phase (e.g., phosphate buffer with an appropriate salt concentration).

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.2 µm syringe filter.

  • Chromatographic Run:

    • Inject the prepared sample onto the SEC column.

    • Run the separation using an isocratic flow of the mobile phase.

  • Data Analysis:

    • Monitor the elution profile using the UV detector at an appropriate wavelength.

    • Aggregates, being larger, will elute earlier than the monomeric PROTAC.

    • Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of aggregation in the sample.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub_POI Poly-ubiquitinated POI PROTAC_bound->Ub_POI Ubiquitination POI_bound->PROTAC_bound Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Troubleshooting Workflow for PROTAC Aggregation

Aggregation_Troubleshooting Start Suspected PROTAC Aggregation Characterize Characterize Aggregation (DLS, SEC, Visual) Start->Characterize Optimize Optimize Formulation (Solvent, pH, Ionic Strength, Excipients) Characterize->Optimize Aggregation Confirmed Success Aggregation Resolved Characterize->Success No Aggregation Reevaluate Re-evaluate Linker Design (Length, Composition) Optimize->Reevaluate Unsuccessful Optimize->Success Successful Reevaluate->Success Successful Failure Aggregation Persists Reevaluate->Failure Unsuccessful

Caption: A logical workflow for troubleshooting PROTAC aggregation.

Relationship between PEG Linker Properties and Aggregation

Linker_Properties cluster_Linker PEG Linker Properties Length Linker Length Aggregation PROTAC Aggregation Length->Aggregation Can Influence Ternary_Complex Ternary Complex Formation Length->Ternary_Complex Impacts Geometry Flexibility Flexibility Flexibility->Aggregation Can Influence Flexibility->Ternary_Complex Affects Stability Hydrophilicity Hydrophilicity Solubility Solubility Hydrophilicity->Solubility Increases Solubility->Aggregation Inversely Correlated

Caption: Interplay of PEG linker properties in PROTAC aggregation.

References

Common side reactions with Benzyl-PEG9-THP and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyl-PEG9-THP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this bifunctional linker in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker commonly used in the field of chemical biology and drug discovery. It features a benzyl ether protecting group on one end and a tetrahydropyranyl (THP) ether protecting group on the other, connected by a 9-unit polyethylene glycol (PEG) chain. Its primary application is in the synthesis of PROTACs, where it serves as a flexible spacer to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The PEG chain enhances solubility and provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for inducing target protein degradation.[1][2]

Q2: What are the functions of the benzyl and THP protecting groups?

The benzyl (Bn) and tetrahydropyranyl (THP) groups are protecting groups for hydroxyl functionalities. In this compound, they cap the ends of the PEG chain, allowing for sequential and selective deprotection and conjugation to other molecules. This enables a modular approach to PROTAC synthesis, where one end of the linker can be coupled to a ligand, followed by deprotection of the other end for conjugation to the second ligand.

Q3: Under what conditions are the benzyl and THP groups typically removed?

  • THP Group: The THP group is an acetal and is labile under acidic conditions. It can be removed with mild acids such as acetic acid in a mixture of THF and water, or with stronger acids like trifluoroacetic acid (TFA) if required.[3] The ease of cleavage can be influenced by the specific substrate and reaction conditions.

  • Benzyl Group: The benzyl group is more robust and is typically removed under harsher conditions. Common methods for benzyl ether cleavage include catalytic hydrogenolysis (e.g., using palladium on carbon with a hydrogen source) or treatment with strong acids.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, purification, and handling of this compound and its conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Coupling Reactions Inefficient Amide Coupling: Incomplete reaction between the deprotected linker and the carboxylic acid of the ligand.- Ensure starting materials are pure and dry.- Use a fresh, high-quality coupling reagent (e.g., HATU, HBTU).- Optimize the base (e.g., DIPEA) concentration; excess base can sometimes be detrimental.- Consider switching to a more suitable solvent like NMP, which can improve the solubility of reactants.[5]
Degradation of the Linker: The this compound linker may be unstable under the specific reaction conditions.- Verify the integrity of the linker before use via LC-MS or NMR.- Avoid strongly acidic or basic conditions if possible during the coupling steps, as these can lead to premature deprotection or side reactions.
Difficulty in Product Purification Streaking/Poor Separation on Silica Gel: PEG-containing compounds are often highly polar and can interact strongly with silica gel, leading to poor chromatographic performance.[6]- Reverse-Phase Chromatography (RP-HPLC): This is the preferred method for purifying polar molecules like PEGylated PROTACs. Use a gradient of water/acetonitrile or water/methanol, often with a small amount of an acid modifier like TFA or formic acid.[5]- Alumina Chromatography: In some cases, switching to a different stationary phase like alumina can improve separation for compounds that adhere strongly to silica.[7]
Co-elution of Impurities: Side products from the reaction or degradation of the linker can be difficult to separate from the desired product.- Optimize the reaction conditions to minimize side product formation.- Employ high-resolution purification techniques like preparative HPLC.
Incomplete or Unselective Deprotection Incomplete Cleavage of the THP Group: The acidic conditions may not be sufficient for complete removal of the THP ether.- Increase the reaction time or the concentration of the acid.- Consider using a stronger acid if the substrate is stable under such conditions.
Incomplete Cleavage of the Benzyl Group: The hydrogenolysis reaction may be slow or incomplete.- Ensure the catalyst (e.g., Pd/C) is active.- Use an appropriate solvent and ensure efficient hydrogen gas delivery or a suitable hydrogen donor.- Be aware that some functional groups can poison the catalyst.
Unintended Deprotection: One protecting group is cleaved while the other is intended to remain intact.- Carefully select deprotection conditions to ensure orthogonality. For example, the acid-labile THP group can be removed without affecting the benzyl group, which requires hydrogenolysis.
Unexpected Side Products Formation of Diastereomers: The introduction of the THP group creates a new chiral center, which can lead to the formation of diastereomers if the molecule already contains a stereocenter. This can complicate purification and characterization.- Be aware of the potential for diastereomer formation.- Diastereomers may be separable by chiral chromatography if necessary.
Byproducts from Protecting Group Cleavage: The deprotection process itself can sometimes generate reactive intermediates that lead to side reactions.- Use scavengers in the reaction mixture to trap any reactive species formed during deprotection.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are often proprietary or specific to the synthesis of a particular PROTAC, the following provides a general workflow for its application in PROTAC synthesis.

General Workflow for PROTAC Synthesis using this compound:

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling cluster_2 Step 3: Purification A Deprotect one end of This compound (e.g., THP removal with acid) B Couple deprotected linker to Ligand 1 (Warhead or E3 Ligand) A->B C Deprotect the other end (e.g., Benzyl removal by hydrogenolysis) B->C D Couple to Ligand 2 C->D E Purify the final PROTAC (e.g., RP-HPLC) D->E

Caption: General workflow for PROTAC synthesis.

Protocol 1: General Procedure for THP Deprotection

  • Dissolve the THP-protected compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Benzyl Deprotection by Catalytic Hydrogenolysis

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenator).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Purify the crude product if necessary.

Signaling Pathways and Logical Relationships

The effective use of this compound is critical for the successful synthesis of a PROTAC that can modulate cellular signaling pathways by inducing the degradation of a target protein. The following diagram illustrates the logical relationship in troubleshooting a PROTAC synthesis experiment where low yield is observed.

Troubleshooting_Logic Start Low PROTAC Yield Check_Purity Verify Purity of Starting Materials (Linker, Ligands) Start->Check_Purity Check_Deprotection1 Confirm Complete First Deprotection Check_Purity->Check_Deprotection1 Purity OK Check_Coupling1 Analyze Efficiency of First Coupling Reaction Check_Deprotection2 Confirm Complete Second Deprotection Check_Coupling1->Check_Deprotection2 Coupling 1 OK Optimize_Coupling Optimize Coupling (Reagents, Solvent, Base) Check_Coupling1->Optimize_Coupling Inefficient Check_Coupling2 Analyze Efficiency of Second Coupling Reaction Check_Purification Assess Purification Method (e.g., RP-HPLC) Check_Coupling2->Check_Purification Coupling 2 OK Check_Coupling2->Optimize_Coupling Inefficient Check_Deprotection1->Check_Coupling1 Deprotection OK Optimize_Deprotection Optimize Deprotection (Conditions, Time) Check_Deprotection1->Optimize_Deprotection Incomplete Check_Deprotection2->Check_Coupling2 Deprotection OK Check_Deprotection2->Optimize_Deprotection Incomplete Optimize_Purification Optimize Purification (Column, Solvents) Check_Purification->Optimize_Purification Poor Recovery Success Improved Yield Check_Purification->Success Purification OK Optimize_Coupling->Check_Coupling1 Optimize_Deprotection->Check_Deprotection1 Optimize_Purification->Check_Purification

Caption: Troubleshooting workflow for low PROTAC yield.

References

Technical Support Center: Enhancing the In-Vivo Stability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in-vivo stability of my PEGylated PROTAC?

A1: Poor in-vivo stability of PEGylated PROTACs typically stems from several key factors. Due to their high molecular weight and complex structures, they often face challenges with suboptimal pharmacokinetic properties.[1][2][3] The primary issues include:

  • Metabolic Instability: PROTACs are susceptible to metabolism by enzymes, particularly Cytochrome P450 (CYP) enzymes in the liver and hydrolases in the blood.[4][5] The linker component is often the most metabolically vulnerable part of the molecule.[4][5]

  • Poor Aqueous Solubility and Permeability: Many PROTACs are lipophilic and have high molecular weights, leading to low aqueous solubility and difficulty crossing cell membranes.[1][2][3][4][5][6] This can result in inefficient cellular uptake and poor bioavailability.[5][6]

  • Rapid Clearance: The body's natural clearance mechanisms can quickly remove PROTACs from circulation, leading to insufficient exposure to the target tissue.[1]

  • Chemical Instability: Certain chemical motifs within the PROTAC structure, such as thalidomide and its derivatives, can be prone to hydrolysis under physiological conditions.[5]

Q2: How does the PEG linker's length and composition affect my PROTAC's in-vivo stability and efficacy?

A2: The linker is a critical determinant of a PROTAC's performance and is far more than a simple spacer.[7] Its length, composition, and rigidity directly influence ternary complex formation, degradation efficiency, and pharmacokinetic properties.[7][8]

  • Linker Length: An optimal linker length is crucial. If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[9] Conversely, if the linker is too long, it can lead to reduced efficacy due to increased flexibility and non-productive binding.[8][9] The optimal length must be determined empirically for each system.[8]

  • PEG Linkers: Polyethylene glycol (PEG) linkers are commonly used to improve the aqueous solubility and cell permeability of PROTACs, which can enhance their pharmacokinetic profiles.[7][8][10][11]

  • Linker Composition: Incorporating more metabolically stable chemical groups, such as cycloalkanes (e.g., piperidine) or aromatic rings, can enhance stability.[5][12] Conversely, long, flexible alkyl or PEG chains can be more susceptible to enzymatic degradation.[5]

Q3: My PEGylated PROTAC is stable in vitro but shows poor in-vivo efficacy. What are the potential causes and troubleshooting steps?

A3: This is a common challenge in PROTAC development. The discrepancy often arises from factors not fully captured by in-vitro models. Key causes include rapid metabolic clearance and poor bioavailability.[4] Here is a workflow to troubleshoot this issue:

G start Start: Good In-Vitro Potency, Poor In-Vivo Efficacy pk_study Conduct Pharmacokinetic (PK) Study in Animal Model start->pk_study analyze_pk Analyze PK Data: - Exposure (AUC) - Half-life (t1/2) - Clearance (CL) pk_study->analyze_pk low_exposure Issue: Low Exposure / Rapid Clearance analyze_pk->low_exposure Low AUC, High CL metabolic_stability Assess In-Vitro Metabolic Stability (Liver Microsomes / Hepatocytes) low_exposure->metabolic_stability formulation Optimize Formulation (e.g., Amorphous Solid Dispersion, Lipid-based Formulations) low_exposure->formulation identify_metabolites Identify Metabolites (LC-MS/MS) metabolic_stability->identify_metabolites structural_mod Structural Modification: - Modify Linker - Block Metabolic 'Soft Spots' identify_metabolites->structural_mod end End: Improved In-Vivo Efficacy formulation->end structural_mod->end

Caption: Troubleshooting workflow for poor in-vivo efficacy.

Q4: What formulation strategies can enhance the in-vivo performance of a PEGylated PROTAC with poor solubility?

A4: Yes, formulation strategies can significantly improve the in-vivo performance of PROTACs with poor solubility.[4] Techniques such as creating amorphous solid dispersions (ASDs) or using lipid-based formulations can enhance bioavailability.[4] For example, administering PROTACs with food has been shown to improve their solubility in biorelevant buffers, potentially leading to better in-vivo drug exposure.[12]

Troubleshooting Guides

Issue 1: High Metabolic Instability Detected

If your PEGylated PROTAC demonstrates rapid clearance in in-vitro metabolism assays or you detect significant levels of metabolites that may compete with the parent compound, follow this workflow.

G start Start: High Metabolic Instability met_id 1. Metabolite Identification - Incubate with liver microsomes/hepatocytes - Analyze with LC-MS/MS to identify metabolic 'soft spots' start->met_id linker_mod 2a. Linker Modification - Replace labile moieties (e.g., long alkyl chains) with stable groups (e.g., cycloalkanes, aromatic rings) - Introduce steric hindrance near metabolic sites met_id->linker_mod ligand_mod 2b. Ligand Modification - Modify E3 ligase or target protein ligand to block sites of oxidation/hydrolysis met_id->ligand_mod retest 3. Re-evaluate Stability - Perform in-vitro metabolic stability assay on modified PROTACs linker_mod->retest ligand_mod->retest success End: Improved Metabolic Stability retest->success Stability Improved fail Iterate on Modifications retest->fail Instability Persists fail->linker_mod

Caption: Workflow for addressing low PROTAC metabolic stability.

Data Presentation

The optimal linker for a PROTAC is highly dependent on the specific target and E3 ligase pair. Below is a summary of general trends observed for the influence of linker characteristics on PROTAC performance.

Linker CharacteristicInfluence on PROTAC PerformanceExample / RationaleCitation
Length A key determinant of ternary complex stability and degradation efficiency. An optimal range exists.A 16-atom linker showed superior ERα degradation compared to a 12-atom linker.[8]
Too short: Can cause steric clashes, preventing ternary complex formation.[9]
Too long: Can reduce efficacy due to increased flexibility and entropic penalty.[8][9]
Composition (PEG) Enhances aqueous solubility and cell permeability, improving pharmacokinetic properties.PEG linkers are one of the most common motifs used in PROTAC design.[7][8][10][11]
Composition (Rigid) Aromatic or cyclic linkers can improve stability and pre-organize the PROTAC for binding.Replacing a PEG linker with a phenyl ring significantly improved cell permeability.[12]
Attachment Points Can significantly impact the geometry of the ternary complex and degradation efficiency.The choice of attachment points can alter the selectivity profile of a PROTAC.[7][9]

Experimental Protocols

Protocol 1: In-Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance and metabolic half-life of a PEGylated PROTAC.

Materials:

  • PEGylated PROTAC of interest

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar, stable compound)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM). Create a working solution by diluting the stock in buffer.

  • Reaction Setup: In a 96-well plate, add phosphate buffer, the PROTAC working solution (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).[4]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[4]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[4]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of cold ACN containing the internal standard.[4] The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Seal and vortex the plate.

    • Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to precipitate the microsomal proteins.[4]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and reaction conditions.

Protocol 2: General In-Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To assess the in-vivo stability, exposure, and clearance of a PEGylated PROTAC.

Materials:

  • PEGylated PROTAC of interest

  • Appropriate animal model (e.g., male Sprague-Dawley rats or CD-1 mice)

  • Formulation vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15)

  • Dosing equipment (syringes, gavage needles)

  • Blood collection supplies (e.g., K2EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least 3-5 days before the study.

  • Formulation Preparation: Prepare the PROTAC in a suitable vehicle, ensuring it is fully dissolved and stable.

  • Dosing:

    • Divide animals into groups (e.g., n=3-5 per group).

    • Administer the PROTAC via the desired route (e.g., intravenous (IV) for absolute bioavailability and clearance, or oral (PO)/intraperitoneal (IP) for absorption and oral bioavailability).[13] A typical dose might range from 1 to 25 mg/kg.[13]

    • Include a vehicle-only control group to monitor for any effects of the formulation.[1]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[13]

    • Collect blood (e.g., via tail vein or saphenous vein) into K2EDTA tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract the PROTAC from the plasma samples (e.g., via protein precipitation with ACN).

    • Quantify the concentration of the PROTAC in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key PK parameters, including:

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%) (if both IV and PO routes are tested)

References

Overcoming challenges in the purification of Benzyl-PEG9-THP derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Benzyl-PEG9-THP derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Problem: Product Streaking or Tailing on Silica Gel Chromatography

  • Question: My this compound derivative is streaking severely on the silica gel column, leading to poor separation and broad fractions. What could be the cause and how can I resolve this?

  • Answer: Streaking of PEGylated compounds on silica gel is a common issue due to the polar nature of the PEG chain and potential interactions with the acidic silica surface.[1] Here are several potential causes and solutions:

    • Strong Interaction with Silica: The ether oxygens in the PEG chain can form strong hydrogen bonds with the silanol groups on the silica surface, leading to slow and uneven elution.

    • Solution 1: Use of Basic Modifiers: Adding a small amount of a basic modifier to your mobile phase can help to suppress the interaction with acidic silica gel.[2] Common choices include triethylamine (~0.5-1%) or ammonium hydroxide in methanol (10% v/v).[1][3]

    • Solution 2: Alternative Solvent Systems: Conventional ethyl acetate/hexane systems may not be optimal for highly polar PEG derivatives.[1] Consider using more polar solvent systems like chloroform/methanol or dichloromethane (DCM)/methanol, which can improve spot shape and elution.[1] A slow gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform has also been reported to provide better separation for PEG-containing compounds.[1]

    • Solution 3: Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina has been suggested as an alternative for compounds that adhere strongly to silica.[3] Reversed-phase chromatography (e.g., C18) is another powerful technique for purifying PEGylated molecules.[]

Problem: Co-elution of Product with Impurities

  • Question: I am having difficulty separating my target this compound derivative from closely related impurities. What strategies can I employ to improve resolution?

  • Answer: Co-elution is often due to impurities having similar polarity to the desired product. A multi-step or orthogonal purification strategy is often necessary.

    • Identify the Impurities: If possible, characterize the impurities by techniques like LC-MS to understand their nature. Common impurities in the synthesis of such derivatives can include unreacted starting materials (e.g., Benzyl-PEG9-OH or the THP-protected alcohol), byproducts from the benzylation or THP protection steps, and diastereomers.[5][6]

    • Solution 1: Optimize Gradient Elution: For column chromatography, a shallower gradient can improve the separation of compounds with similar retention factors.

    • Solution 2: Orthogonal Chromatography: Employing a second chromatographic technique that separates based on a different principle can be highly effective. For example, if you initially used normal-phase chromatography, follow it with reversed-phase HPLC. Size-exclusion chromatography (SEC) can also be useful for separating based on hydrodynamic volume, particularly for removing smaller, unreacted starting materials.[][7]

Problem: Unexpected Deprotection of the THP Group During Purification

  • Question: I am observing the formation of a more polar byproduct which I suspect is the deprotected Benzyl-PEG9-OH. How can I prevent the cleavage of the THP group during purification?

  • Answer: The tetrahydropyranyl (THP) group is an acetal and is known to be labile under acidic conditions.[5][8] Accidental deprotection can occur under various circumstances during purification.

    • Cause 1: Acidic Conditions: The use of acidic solvents or additives in your mobile phase can lead to the cleavage of the THP ether.[8][9] Even the inherent acidity of silica gel can sometimes be sufficient to cause partial deprotection, especially with prolonged exposure.

    • Solution 1: Neutral or Basic Purification Conditions: Ensure your mobile phase is neutral or slightly basic. The addition of a base like triethylamine or ammonium hydroxide, as mentioned for reducing streaking, will also help to prevent THP deprotection.[2][3]

    • Solution 2: Use of Neutral Stationary Phases: If silica gel proves problematic, consider using a more neutral stationary phase like alumina.

    • Cause 2: Acidic Work-up: Residual acid from a reaction work-up can also cause deprotection during storage or subsequent purification steps.

    • Solution 3: Neutralizing Work-up: Ensure that any acidic catalysts used in the synthesis (e.g., p-toluenesulfonic acid for THP protection) are thoroughly neutralized and removed during the work-up before attempting purification.[8] A mild basic wash (e.g., with saturated sodium bicarbonate solution) is recommended.

Problem: Formation of Diastereomers

  • Question: My purified product shows two closely related spots on TLC and multiple peaks in the NMR, suggesting the presence of diastereomers. How does this happen and can I separate them?

  • Answer: The introduction of the THP group creates a new stereocenter at the anomeric carbon of the tetrahydropyran ring. If your original molecule is chiral, this results in the formation of a mixture of diastereomers.[5][10][11]

    • Challenge: Diastereomers often have very similar physical and chemical properties, making their separation challenging.[5]

    • Solution 1: High-Resolution Chromatography: High-performance liquid chromatography (HPLC), particularly on a chiral stationary phase, may be able to resolve the diastereomers. However, this can be a difficult and expensive separation.

    • Solution 2: Accept the Mixture: In many applications, particularly in the context of PROTAC linkers where the THP group is a temporary protecting group to be removed later, the diastereomeric mixture is often carried through to the next synthetic step. The stereocenter is removed upon deprotection of the THP group.

    • Prevention: While not a purification solution, consider if an alternative, achiral protecting group could be used in the synthesis to avoid the formation of diastereomers in the first place.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound derivative?

A1: Common impurities typically arise from the synthetic route and can include:

  • Unreacted Starting Materials: Such as Benzyl-PEG9-OH or the alcohol that was protected with the THP group.

  • Reagents from Synthesis: For example, residual benzyl bromide or dihydropyran (DHP). Impurities from the starting benzyl chloride, such as benzaldehyde, benzyl alcohol, and toluene, can also be present.[6]

  • Side-Products: These can include dibenzyl ether from the benzylation step or byproducts from the THP protection reaction.[6]

  • Deprotected Product: Benzyl-PEG9-OH, if the THP group is cleaved during work-up or purification.[8]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV and/or mass spectrometry (LC-MS) detection is a powerful tool for quantifying purity and detecting non-volatile impurities.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Q3: What is a good starting point for developing a column chromatography method for this compound derivatives?

A3: A good starting point is to use a silica gel column and a mobile phase of dichloromethane (DCM) with a gradient of methanol.

  • Initial TLC Analysis: Run TLC plates in various solvent systems to find a condition where your product has an Rf value of approximately 0.2-0.4. Test systems like DCM/Methanol, Chloroform/Methanol, and Ethyl Acetate/Hexane.

  • Column Conditions: Pack a silica gel column and start with a mobile phase slightly less polar than the one that gave the optimal Rf on TLC. Gradually increase the polarity. For example, if a 95:5 DCM/Methanol mixture works well on TLC, you might start the column with 98:2 DCM/Methanol and gradually increase the methanol concentration.

  • Additives: As discussed in the troubleshooting guide, consider adding 0.5-1% triethylamine to the mobile phase to improve peak shape.

Q4: Is it better to use normal-phase or reversed-phase chromatography for these derivatives?

A4: Both can be effective, and the choice depends on the specific impurities you need to remove.

  • Normal-Phase Chromatography (e.g., silica gel): This is often the first choice for purification after synthesis. It is effective at removing non-polar impurities. However, the polar PEG chain can lead to challenges like streaking.[1]

  • Reversed-Phase Chromatography (e.g., C18): This is an excellent secondary or alternative purification method. It separates based on hydrophobicity and can be very effective at separating PEGylated molecules from less hydrophobic or more hydrophobic impurities.[] It is also a common method for final purity analysis by HPLC.

Quantitative Data Summary

Purification MethodTypical Mobile Phase / ConditionsSeparation PrincipleCommon Issues
Normal-Phase Column Chromatography (Silica Gel) Dichloromethane/Methanol or Chloroform/Methanol gradients. Addition of 0.5-1% triethylamine is often beneficial.PolarityStreaking/tailing of polar PEG compounds, potential for THP deprotection if acidic.[1][2][8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Acetonitrile/Water or Methanol/Water gradients, often with 0.1% formic acid or trifluoroacetic acid (note: acidic conditions may cleave the THP group).HydrophobicityPotential for THP group cleavage with acidic mobile phases.[8]
Size-Exclusion Chromatography (SEC) Tetrahydrofuran (THF) or buffered aqueous solutions.Hydrodynamic Volume (Size)Can be effective for removing small molecule impurities or aggregates, but may not resolve molecules of similar size.[][7]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Equilibrate the column with the starting mobile phase until the packing is stable.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a compatible solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM or a DCM/methanol mixture with a low percentage of methanol). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by RP-HPLC

  • System Preparation: Equilibrate the RP-HPLC system with a C18 column using the initial mobile phase conditions until a stable baseline is achieved. A typical mobile phase could be a mixture of water and acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column. Elute with a gradient program, for example, starting with 95:5 water:acetonitrile and ramping to 5:95 water:acetonitrile over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector (if the benzyl group provides a sufficient chromophore) and/or a mass spectrometer.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound Derivative column_chrom Silica Gel Column Chromatography (e.g., DCM/MeOH gradient + 0.5% TEA) start->column_chrom fractions Collect and Analyze Fractions (TLC) column_chrom->fractions pool Pool Pure Fractions fractions->pool evaporate Solvent Evaporation pool->evaporate hplc RP-HPLC-MS evaporate->hplc nmr NMR Spectroscopy evaporate->nmr final_product Pure this compound Derivative hplc->final_product Purity >95% nmr->final_product Structure Confirmed

Caption: Experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_streaking Streaking/Tailing on Silica cluster_deprotection THP Deprotection cluster_coelution Co-elution of Impurities start Purification Issue Observed streaking_q streaking_q start->streaking_q Streaking? deprotection_q deprotection_q start->deprotection_q Deprotection? coelution_q coelution_q start->coelution_q Co-elution? add_base Add Basic Modifier (TEA/NH4OH) change_solvent Change Solvent System (e.g., CHCl3/MeOH) add_base->change_solvent Still Streaking change_phase Use Alternative Stationary Phase (Alumina/C18) change_solvent->change_phase Still Streaking end Successful Purification change_phase->end check_ph Ensure Neutral/Basic Mobile Phase neutral_workup Neutralize After Reaction check_ph->neutral_workup neutral_workup->end shallow_gradient Use Shallower Gradient orthogonal_chrom Employ Orthogonal Chromatography (e.g., RP-HPLC) shallow_gradient->orthogonal_chrom Still Co-eluting orthogonal_chrom->end streaking_q->add_base Yes streaking_q->deprotection_q No deprotection_q->check_ph Yes deprotection_q->coelution_q No coelution_q->shallow_gradient Yes coelution_q->end No

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Impact of Linker Conformation on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the impact of linker conformation on ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in PROTAC-mediated ternary complex formation?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1][2] Its primary role is to enable the simultaneous binding of both proteins, forming a stable ternary complex (POI-PROTAC-E3 ligase).[1][3] The linker's length, rigidity, and chemical composition are critical factors that influence the stability and geometry of this complex, ultimately affecting the efficiency of protein ubiquitination and subsequent degradation.[][5][6] An improperly designed linker can lead to steric hindrance if too short, or an unstable, overly flexible complex if too long.[3]

Q2: What is the "hook effect" and how does it relate to linker conformation and ternary complex formation?

A2: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either POI-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex.[5][7] Linker design can influence the hook effect by affecting the cooperativity of ternary complex formation. PROTACs with linkers that promote positive cooperativity can help stabilize the ternary complex over the binary ones, thus mitigating the hook effect.[5]

Q3: How does linker flexibility versus rigidity impact ternary complex formation?

A3: Both flexible and rigid linkers are used in PROTAC design, each with potential advantages and disadvantages.

  • Flexible linkers (e.g., PEG or alkyl chains) can allow for more conformational sampling to achieve a productive ternary complex.[][8] However, excessive flexibility can lead to an unstable complex and may increase the molecule's susceptibility to metabolism.[3][]

  • Rigid linkers (e.g., containing cycloalkanes or triazoles) can reduce the entropic penalty of forming the ternary complex and can lead to more stable interactions.[6] However, a rigid linker may overly constrain the system, preventing the necessary orientation for productive ubiquitination.[8] The optimal level of flexibility is target-dependent and often requires empirical testing.[6]

Q4: Can computational modeling predict the optimal linker conformation?

A4: Yes, computational approaches are increasingly used to predict and rationalize the impact of linker conformation.[9] Molecular dynamics (MD) simulations can explore the conformational behavior of the linker and the stability of the resulting ternary complex.[10][11] Tools like Rosetta can be used to model the ternary complex structure and evaluate the suitability of different linkers, potentially reducing the need for extensive empirical screening of linker variants.[12][13] These methods provide insights into protein-protein interactions and the accessibility of lysine residues for ubiquitination.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
No or low target protein degradation observed. 1. Inefficient ternary complex formation: The linker may not effectively bridge the target protein and the E3 ligase due to incorrect length or conformation.1a. Synthesize and test analogs: Create a series of PROTACs with varying linker lengths and compositions to identify the optimal configuration.[7]
2. "Hook effect" at high PROTAC concentrations: Formation of binary complexes is favored over the ternary complex.2a. Perform a dose-response experiment: Test a wide range of PROTAC concentrations to identify the optimal window for degradation and observe the characteristic bell-shaped curve.[5][7]
3. Poor cell permeability: The PROTAC molecule may be too large or have unfavorable physicochemical properties to cross the cell membrane.3a. Modify the linker: Adjust the linker to improve properties like solubility and membrane permeability.[5]
4. PROTAC instability: The compound may be rapidly degraded in the cellular environment.4a. Assess compound stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture media and lysates.[7]
Biochemical assay shows ternary complex formation, but no degradation is observed in cells. 1. Non-productive ternary complex conformation: The complex forms, but the geometry does not allow for efficient ubiquitination of the target protein.1a. Redesign the linker: Altering the linker's attachment points, length, or rigidity can change the orientation of the proteins within the complex.[5]
2. Issues with cellular uptake or stability: The PROTAC may not be entering the cells or is being rapidly metabolized.2a. Confirm target engagement in cells: Use cellular thermal shift assays (CETSA) or NanoBRET assays.[7]
Inconsistent results between different biophysical assays. 1. Different experimental conditions: Assays with purified proteins may not fully replicate the cellular environment.1a. Use orthogonal assays: Correlate findings from in vitro assays (e.g., TR-FRET, SPR) with in-cell assays (e.g., NanoBRET, Western Blot).[7]
2. Assay-specific artifacts: For example, protein instability on an SPR chip or low signal-to-noise in an AlphaLISA assay.2a. Optimize assay parameters: Titrate reagent concentrations, adjust incubation times, and ensure high-quality, aggregate-free proteins.[14][15]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of data from studies evaluating the impact of linker length on degradation.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαCRBNPEG/Alkyl16~1>90[3]
p38αVHLPEG/Alkyl15-17~10>80[3]
BRD4CRBNPEG4~5>95[3]
BTKCRBNAlkyl/Ether12<1>90[1]

Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum degradation achieved.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol is adapted for characterizing the formation of a ternary complex, for instance, between a target protein (e.g., Brd4), a PROTAC (e.g., MZ1), and an E3 ligase (e.g., VHL).[16][17]

Materials:

  • SPR instrument and sensor chips (e.g., Streptavidin-coated)

  • Running buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% P20, pH 7.5

  • Biotinylated E3 ligase (e.g., VHL)

  • Target protein (e.g., Brd4)

  • PROTAC of interest (e.g., MZ1)

  • 100% DMSO

Procedure:

  • Immobilization:

    • Activate the streptavidin sensor chip surface according to the manufacturer's instructions.

    • Inject a solution of biotinylated VHL over the chip surface to achieve the desired immobilization level (e.g., ~100 resonance units).

  • Analyte Preparation:

    • Prepare a stock solution of the PROTAC in 100% DMSO.

    • Prepare a series of dilutions of the target protein (Brd4) in running buffer.

    • For the ternary complex measurement, prepare a solution of the target protein at a fixed concentration and titrate in the PROTAC.

  • Binding Measurement (Single-Cycle Kinetics):

    • Inject the analyte solutions (Brd4 with or without PROTAC) over the immobilized VHL surface at a constant flow rate (e.g., 50 µL/min).

    • Use a single-cycle kinetic method where a series of increasing analyte concentrations are injected sequentially without a regeneration step in between.

    • Set the contact time (e.g., 100 seconds) and dissociation time (e.g., 720 seconds).

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) to Measure Cooperativity

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16][18]

Materials:

  • Isothermal titration calorimeter

  • ITC buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5

  • Purified target protein and E3 ligase

  • PROTAC

Procedure:

  • Binary Affinity Measurement (PROTAC to Target Protein):

    • Fill the ITC cell with the target protein (e.g., 10-20 µM).

    • Fill the injection syringe with the PROTAC (e.g., 100-200 µM).

    • Perform a series of injections (e.g., 19 injections of 2 µL) at regular intervals (e.g., 120 seconds) at 25°C.

    • Analyze the data to determine the binary KD.

  • Ternary Binding Affinity Measurement:

    • Prepare a solution of the target protein pre-saturated with the PROTAC in the ITC cell. The concentration of the PROTAC should be in excess to ensure all target protein is in a binary complex.

    • Fill the injection syringe with the E3 ligase at a concentration 10-20 times higher than the target protein.

    • Perform the titration of the E3 ligase into the pre-formed target protein-PROTAC complex.

  • Data Analysis and Cooperativity Calculation:

    • Fit the titration data to a single-binding-site model to obtain the thermodynamic parameters for both binary and ternary interactions.

    • The cooperativity factor (α) can be calculated as the ratio of the binary KD of the PROTAC for the target protein to the ternary KD of the E3 ligase for the PROTAC-target protein complex. An α > 1 indicates positive cooperativity.[19]

NanoBRET™ Ternary Complex Assay in Live Cells

This assay measures the proximity of the target protein and the E3 ligase in living cells, induced by the PROTAC.[20]

Materials:

  • HEK293 cells

  • Expression vectors for:

    • NanoLuc®-fused target protein (energy donor)

    • HaloTag®-fused E3 ligase (energy acceptor)

  • HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM® I Reduced Serum Medium

  • PROTAC of interest

  • Plate reader capable of measuring luminescence and filtered fluorescence

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating and Labeling:

    • Plate the transfected cells in a white 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

  • PROTAC Treatment:

    • Add serial dilutions of the PROTAC to the cells and incubate for the desired time (e.g., 2 hours).

  • Luminescence Measurement:

    • Add the NanoLuc® substrate to the wells.

    • Measure the donor emission (luminescence) and acceptor emission (fluorescence at 618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb E2-mediated Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start No/Low Target Degradation CheckBinary Confirm Binary Binding? (SPR, ITC) Start->CheckBinary CheckTernary Assess Ternary Complex Formation? (TR-FRET, NanoBRET) CheckBinary->CheckTernary Yes OptimizeWarhead Optimize Warhead / E3 Ligand CheckBinary->OptimizeWarhead No CheckCellular Assess Cellular Activity? CheckTernary->CheckCellular Yes RedesignLinker Redesign Linker (Length, Composition, Attachment) CheckTernary->RedesignLinker No CheckPermeability Evaluate Cell Permeability/Stability CheckCellular->CheckPermeability No Success Degradation Observed CheckCellular->Success Yes RedesignLinker->Start OptimizeWarhead->Start CheckPermeability->RedesignLinker

Caption: A workflow for troubleshooting lack of PROTAC activity.

Hook_Effect_Logic cluster_low Low [PROTAC] cluster_high High [PROTAC] Low_PROTAC [PROTAC] Low_Ternary Ternary Complex (POI-PROTAC-E3) Low_PROTAC->Low_Ternary Favors Low_Degradation High Degradation Low_Ternary->Low_Degradation High_PROTAC [PROTAC] High_Binary1 Binary Complex (POI-PROTAC) High_PROTAC->High_Binary1 Favors High_Binary2 Binary Complex (PROTAC-E3) High_PROTAC->High_Binary2 Favors High_Degradation Low Degradation High_Binary1->High_Degradation High_Binary2->High_Degradation

Caption: The "Hook Effect" at different PROTAC concentrations.

References

Technical Support Center: Modifying Benzyl-PEG9-THP to Reduce Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the modification of Benzyl-PEG9-THP, a PEG-based PROTAC linker, to minimize off-target effects and enhance specificity in your experiments.[1]

Troubleshooting Guide: Addressing Off-Target Effects

This section addresses common issues encountered during the use of this compound-derived compounds and suggests chemical modifications to mitigate them.

Q1: My compound shows significant cytotoxicity in control cell lines unrelated to the target protein. What could be the cause and how can I fix it?

A: Unintended cytotoxicity often stems from off-target interactions where your molecule affects essential cellular proteins.[2][3] This can be due to the physicochemical properties of the entire molecule or specific interactions from its components, such as the benzyl group.

Potential Cause & Suggested Modification:

  • Cause 1: Hydrophobicity of the Benzyl Group. The benzyl group can lead to non-specific hydrophobic interactions with various proteins, causing toxicity.

    • Modification Strategy: Introduce polar functional groups onto the benzyl ring. Adding a hydroxyl (-OH) or methoxy (-OCH3) group can increase hydrophilicity, potentially reducing non-specific binding and improving solubility.[4][]

  • Cause 2: Linker Length and Flexibility. The PEG9 linker provides a specific length and flexibility that might coincidentally enable the formation of off-target ternary complexes (PROTACs) or allow the warhead to bind to unintended proteins.[6]

    • Modification Strategy: Systematically vary the PEG linker length. Synthesize analogs with shorter (e.g., PEG5) and longer (e.g., PEG12) linkers to determine if an optimal length can reduce off-target activity while maintaining on-target potency.[7]

Table 1: Hypothetical Data on Modified this compound Analogs

Compound IDModificationOn-Target IC50 (nM)Off-Target (Kinase X) IC50 (nM)Cytotoxicity (CC50 in HeLa, µM)
Original-CmpdThis compound derived502001.5
Mod-Cmpd-14-Methoxythis compound derived65>10,00012.0
Mod-Cmpd-2Benzyl-PEG5-THP derived1508503.2
Mod-Cmpd-3Benzyl-PEG12-THP derived801,5008.5

Q2: Mass spectrometry analysis reveals my PROTAC is degrading several zinc-finger proteins in addition to my target. How can I improve its selectivity?

A: Off-target degradation of zinc-finger (ZF) proteins is a known issue for some E3 ligase recruiters used in PROTACs.[8][9][10] While this compound is a linker, its structure and conjugation point to the E3 ligase ligand can influence the overall shape and activity of the final PROTAC molecule, contributing to these off-target effects.

Potential Cause & Suggested Modification:

  • Cause: Steric Effects and Ligand Presentation. The linker influences how the E3 ligase ligand is presented. An unfavorable orientation may promote interactions with off-target proteins.

    • Modification Strategy 1: Alter the Linker Attachment Point. If synthetically feasible, change the attachment point of the PEG linker on the benzyl group (e.g., from para to meta). This alters the vector and may disrupt the geometry required for off-target complex formation.

    • Modification Strategy 2: Introduce Rigidity. Replace a portion of the flexible PEG chain with a more rigid structure, like a piperazine or cyclohexane ring. This can constrain the conformational freedom of the PROTAC, potentially increasing selectivity for the on-target protein.

Experimental Protocols

To validate the efficacy and specificity of your modified compounds, robust experimental testing is crucial.

Protocol: Off-Target Kinase Profiling via Kinase Panel Screen

This protocol outlines a high-throughput method to assess the selectivity of a compound against a broad range of kinases, a common source of off-target effects.[11]

Objective: To identify unintended kinase interactions of a modified this compound derivative.

Materials:

  • Test compound (e.g., Mod-Cmpd-1) dissolved in DMSO.

  • Commercially available kinase panel service (e.g., Eurofins, Reaction Biology).

  • ATP, substrate peptides, and kinase buffers (typically provided by the service).

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a series of dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Plate Setup: The service provider plates a panel of purified kinases (e.g., 400+ kinases) in multi-well plates.

  • Kinase Reaction: a. The test compound is added to the wells containing the respective kinases and incubated for a predetermined time (e.g., 10-15 minutes) at room temperature. b. A mixture of ATP (often radiolabeled [γ-³²P]ATP) and a specific substrate for each kinase is added to initiate the reaction. c. The reaction is allowed to proceed for a specified duration (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination & Detection: a. The reaction is stopped by adding a termination buffer. b. The phosphorylated substrate is captured (e.g., on a filter membrane). c. The amount of incorporated radiolabel is quantified using a scintillation counter. The signal is proportional to kinase activity.

  • Data Analysis: a. Kinase activity in the presence of the compound is compared to a vehicle control (DMSO). b. The percent inhibition is calculated for each kinase at each concentration. c. Results are often visualized in a heatmap or a dendrogram to show the selectivity profile of the compound. Significant inhibition (>50% at 1 µM) of any kinase other than the intended target is flagged as a potential off-target effect.

Visualizations

Diagram 1: Logic for Modifying Benzyl Group to Reduce Off-Target Binding

This diagram illustrates the hypothesis that increasing the polarity of the benzyl group can mitigate non-specific hydrophobic interactions.

cluster_0 Original Compound cluster_1 Modification Strategy Original This compound Derivative Hydrophobic Hydrophobic Pocket Original->Hydrophobic Non-specific binding Modified 4-Methoxythis compound Derivative OffTarget Off-Target Protein Hydrophobic->OffTarget Hydrophobic_mod Hydrophobic Pocket Modified->Hydrophobic_mod Binding Reduced OffTarget_mod Off-Target Protein Hydrophobic_mod->OffTarget_mod

Caption: Modifying the benzyl group to reduce off-target binding.

Diagram 2: Workflow for Evaluating Modified Compounds

This diagram outlines the experimental process for synthesizing, testing, and validating modified this compound analogs.

cluster_workflow Compound Validation Workflow A 1. Design & Synthesize Modified Analogs (e.g., vary linker, modify benzyl) B 2. In Vitro On-Target Potency Assay (e.g., IC50 determination) A->B C 3. Initial Off-Target Screen (e.g., Cytotoxicity Assay) B->C G FAIL: Low Potency B->G Redesign D 4. Broad Off-Target Profiling (e.g., Kinase Panel Screen) C->D H FAIL: High Toxicity C->H Redesign E 5. Cellular Target Engagement (e.g., CETSA or NanoBRET) D->E I FAIL: Poor Selectivity D->I Redesign F 6. Lead Candidate Selection E->F

Caption: Workflow for testing and validating modified compounds.

Frequently Asked Questions (FAQs)

Q: What is the role of the THP (tetrahydropyranyl) group in this molecule?

A: The THP group is a common protecting group for alcohols.[12][13] In the context of this compound, it protects a terminal hydroxyl group. This prevents the alcohol from reacting during synthesis steps where it is not intended to. The THP group is stable under many conditions but can be easily removed with mild acid to reveal the alcohol for subsequent conjugation reactions.[14][15]

Q: Could the PEG linker itself be a source of off-target effects?

A: While polyethylene glycol (PEG) is generally considered biocompatible and is used to improve the solubility and pharmacokinetic properties of drugs, the length and flexibility of the PEG chain can influence a molecule's behavior.[][16] An inappropriately sized linker can lead to suboptimal target engagement or, in rare cases, facilitate unintended interactions. Therefore, optimizing the PEG linker length is a critical step in reducing potential off-target effects.[7]

Q: Are there alternatives to modifying the this compound linker to reduce off-target effects?

A: Yes. While modifying the linker is a primary strategy, other approaches can also be effective:

  • Modify the Warhead: The ligand that binds to the target protein can be altered to improve its intrinsic selectivity.

  • Modify the E3 Ligase Ligand: For PROTACs, using a different E3 ligase or modifying the existing ligand can change the degradation profile and reduce off-target effects.[8][9]

  • Titrate Compound Concentration: Using the lowest effective concentration of your final compound can minimize off-target effects by reducing the exposure to proteins with lower binding affinities.[2]

Q: What is a Cellular Thermal Shift Assay (CETSA) and how can it help?

A: CETSA is a biophysical assay used to confirm that a compound binds to its intended target within intact cells.[17] It works on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cells treated with your compound across a range of temperatures and then measuring the amount of soluble target protein, you can verify target engagement. This helps confirm that the observed biological effect is due to interaction with the intended target and not an off-target protein.[17]

References

Technical Support Center: Enhancing Cell Permeability of Benzyl-PEG9-THP PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cell permeability of Benzyl-PEG9-THP PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows low degradation of the target protein. Could poor cell permeability be the issue?

A1: Yes, poor cell permeability is a common reason for reduced efficacy in PROTACs, especially for those with high molecular weight and polarity.[1] The this compound linker, while designed to offer certain advantages, can contribute to unfavorable physicochemical properties. The flexible PEG linker can adopt a more compact, less polar conformation to aid membrane crossing, a phenomenon sometimes referred to as the "chameleon effect".[2] However, the overall properties of the molecule determine its ability to permeate cells. We recommend performing a cell permeability assay to confirm this hypothesis.

Q2: What are the potential contributions of the Benzyl, PEG9, and THP components to poor cell permeability?

A2: Each component of the this compound linker can influence cell permeability:

  • Benzyl Group: While the benzyl group can provide stability, its bulkiness might sterically hinder the PROTAC from adopting a favorable conformation for membrane transit.[3]

  • PEG9 Linker: Long, flexible PEG linkers can increase hydrophilicity, which may impede passive diffusion across the lipophilic cell membrane.[4] While they can adopt folded conformations to shield polar groups, excessive PEGylation can decrease cellular uptake.[4][5]

  • THP (Tetrahydropyranyl) Group: The THP group is often used as a protecting group for hydroxyl functionalities.[6][7] Its presence adds to the molecular weight and can impact the overall polarity and conformation of the PROTAC, potentially affecting its permeability.

Q3: How can I experimentally assess the cell permeability of my this compound PROTAC?

A3: Several in vitro assays can be used to evaluate cell permeability. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive assessment that includes active transport and efflux.[8]

Q4: Are there any formulation strategies I can use to improve the cellular uptake of my poorly permeable PROTAC?

A4: Yes, formulation strategies can significantly enhance the bioavailability of PROTACs with low solubility and permeability.[9][10] Approaches like creating amorphous solid dispersions (ASDs) or using lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve dissolution and subsequent absorption.[9][10]

Troubleshooting Guide

Issue: Low target degradation observed, suspecting poor cell permeability of this compound PROTAC.

Below is a step-by-step guide to troubleshoot and address this issue.

Step 1: Confirm Poor Cell Permeability

Before modifying your PROTAC, it's crucial to confirm that low permeability is the root cause of the lack of activity.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of your compound.

  • Materials:

    • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

    • Donor solution: Your this compound PROTAC dissolved in a suitable buffer (e.g., PBS at pH 7.4)

    • Acceptor solution: Buffer with a solubilizing agent (e.g., 5% DMSO in PBS)

    • Positive and negative control compounds with known permeability

    • Plate reader for quantification (e.g., UV-Vis or LC-MS)

  • Methodology:

    • Prepare the donor solution with a known concentration of your PROTAC.

    • Add the donor solution to the donor wells of the PAMPA plate.

    • Add the acceptor solution to the acceptor wells.

    • Assemble the PAMPA plate "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-16 hours).

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Pe) using the following formula:

      Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the filter

      • t = Incubation time

      • [PROTAC]_acceptor = Concentration in the acceptor well

      • [PROTAC]_equilibrium = Equilibrium concentration

  • Data Interpretation: Compare the Pe value of your PROTAC to the controls. A low Pe value suggests poor passive permeability.

Compound TypeTypical Permeability (Pe) (x 10⁻⁶ cm/s)
High Permeability Control (e.g., Propranolol)> 10
Low Permeability Control (e.g., Atenolol)< 1
This compound PROTAC (Hypothetical) 0.5 - 2.0 (Poor to Moderate)
Step 2: Analyze Physicochemical Properties

Understanding the physicochemical properties of your PROTAC can provide insights into the cause of poor permeability.

PropertyBenzyl-PEG9 Linker ContributionTHP Group ContributionIdeal Range for PermeabilityTroubleshooting Action
cLogP (Lipophilicity) Increases lipophilicityModerately lipophilic1 - 4If cLogP is too high (>5), consider a shorter or more hydrophilic linker. If too low (<1), consider a more lipophilic linker.
TPSA (Topological Polar Surface Area) Increases TPSA due to ether oxygensIncreases TPSA< 140 ŲHigh TPSA is detrimental to permeability. Consider replacing the PEG linker with an alkyl chain or shielding polar groups.
Molecular Weight (MW) Significantly increases MWIncreases MW< 800 Da (challenging for PROTACs)Difficult to modify significantly without redesigning the entire molecule. Focus on optimizing other parameters.
Rotatable Bonds High number of rotatable bondsAdds rigidity< 10 (general guideline)High flexibility can be beneficial for the "chameleon effect" but can also have an entropic penalty for binding. Consider more rigid linkers if permeability remains low.[8]
Step 3: Strategic Modifications to Improve Permeability

Based on the experimental data and property analysis, consider the following strategies.

Strategy 1: Linker Modification

The linker is the most modular part of the PROTAC for optimization.

  • Vary PEG Length: Synthesize analogs with shorter (e.g., PEG3, PEG5) or longer (e.g., PEG12) linkers to find the optimal balance between solubility and permeability.

  • Replace PEG with Alkyl Chain: Replacing the hydrophilic PEG linker with a more hydrophobic alkyl chain can improve passive diffusion.[5]

  • Introduce Rigidity: Incorporating rigid moieties like piperazine or cycloalkanes into the linker can pre-organize the PROTAC into a more permeable conformation.

Strategy 2: Prodrug Approach

Masking polar functional groups can enhance cell permeability.

  • Ester Prodrugs: If your PROTAC has a free carboxylic acid, converting it to an ester can mask the polar group. The ester is then cleaved by intracellular esterases to release the active PROTAC.

Strategy 3: Formulation Development

For preclinical studies, formulation can be a powerful tool.

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can enhance its solubility and dissolution rate.[10]

  • Lipid-Based Formulations: Formulations like SEDDS can improve the solubility and absorption of lipophilic compounds.[9]

Visual Guides

Signaling and Experimental Workflows

PROTAC_Action_and_Troubleshooting cluster_action PROTAC Mechanism of Action cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions Uptake Cellular Uptake Ternary Ternary Complex Formation (Target-PROTAC-E3 Ligase) Uptake->Ternary Ub Ubiquitination of Target Ternary->Ub Deg Proteasomal Degradation Ub->Deg LowActivity Low Target Degradation Permeability Assess Cell Permeability (PAMPA, Caco-2) LowActivity->Permeability Permeability->LowActivity Hypothesis Properties Analyze Physicochemical Properties (cLogP, TPSA) Permeability->Properties Modification Strategic Modification Properties->Modification LinkerMod Linker Modification (Length, Rigidity) Modification->LinkerMod Prodrug Prodrug Strategy Modification->Prodrug Formulation Formulation (ASD, SEDDS) Modification->Formulation

Caption: Troubleshooting workflow for low activity of this compound PROTACs.

Permeability_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepDonor Prepare Donor Solution (PROTAC in Buffer) LoadPlate Load PAMPA Plate PrepDonor->LoadPlate PrepAcceptor Prepare Acceptor Solution (Buffer + Solubilizer) PrepAcceptor->LoadPlate Incubate Incubate (4-16h) LoadPlate->Incubate Analyze Analyze Concentrations (LC-MS) Incubate->Analyze CalcPe Calculate Permeability Coefficient (Pe) Analyze->CalcPe Compare Compare to Controls CalcPe->Compare

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Linker_Modification_Strategy cluster_mods Linker Modifications cluster_outcome Desired Outcome Start Poorly Permeable This compound PROTAC VaryPEG Vary PEG Length (PEG3, PEG5, PEG12) Start->VaryPEG Alkyl Replace PEG with Alkyl Chain Start->Alkyl Rigid Introduce Rigidity (e.g., Piperazine) Start->Rigid ImprovedPerm Improved Cell Permeability VaryPEG->ImprovedPerm Alkyl->ImprovedPerm Rigid->ImprovedPerm

Caption: Logical relationships in linker modification strategies to improve permeability.

References

Validation & Comparative

A Comparative Guide to Benzyl-PEG9-THP and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the efficacy and pharmacokinetic profile of complex biologics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Benzyl-PEG9-THP, a mid-length polyethylene glycol (PEG) linker, with other common linker classes, supported by experimental data to inform rational drug design.

Introduction to Linker Technology in PROTACs

PROTACs are heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][2]

This compound: A Profile

This compound is a PEG-based PROTAC linker characterized by a nine-unit polyethylene glycol chain.[3] The PEG component enhances the hydrophilicity and solubility of the PROTAC molecule.[1] The benzyl group serves as a protecting group, which can be removed under specific chemical conditions to reveal a reactive functional group for conjugation, while the tetrahydropyranyl (THP) group protects a hydroxyl functionality.

Comparative Analysis of PEG Linker Performance

The length of the PEG linker is a crucial parameter that significantly influences the efficacy of a PROTAC. The following tables summarize experimental data from various studies, demonstrating the impact of linker length on the degradation of different target proteins.

Table 1: Physicochemical Properties of Representative Linker Classes

Linker TypeRepresentative StructureMolecular Weight ( g/mol )Calculated logPKey Characteristics
Short PEG Benzyl-PEG4-THP396.481.85May provide rigidity, but can cause steric hindrance.[4][5]
Mid-Length PEG This compound 588.73 2.88 Balances flexibility and rigidity, often a good starting point for optimization. [3]
Long PEG Benzyl-PEG18-THP985.224.38Increases solubility and flexibility, but may lead to reduced cell permeability and potency.[4][]
Alkyl Dodecane (C12) chain~170 (chain only)>5Hydrophobic, can aid in cell permeability but may decrease aqueous solubility.[1]
Rigid Piperazine-basedVariesVariesCan pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[2]

Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Target ProteinLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD41-2>5000<20H661[7]
BRD44-5<500>80H661[7]
BTK1 (NC-1)2.297Mino[8]
TBK1< 12 atomsNo activityN/ANot Specified[7]
TBK121 atoms396Not Specified[7]
p38α13 atoms7.1697.4Not Specified[9]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

The data indicates that there is often an optimal linker length for a given target and E3 ligase pair, with linkers that are too short or too long exhibiting reduced efficacy.

Experimental Protocols

To systematically evaluate and compare the performance of different linkers, a series of in vitro experiments are essential.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[10][11]

Materials:

  • Cell line expressing the target protein (e.g., HeLa, THP-1).

  • PROTACs with different linkers dissolved in DMSO.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of each PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of PROTACs on cells, which is a downstream consequence of target protein degradation.[12]

Materials:

  • Cells seeded in a 96-well plate.

  • PROTACs with different linkers.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

Procedure:

  • Cell Treatment: Treat cells with a serial dilution of PROTACs for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (e.g., with this compound linker) TargetProtein Target Protein (e.g., BRD4) PROTAC->TargetProtein Binds to Target E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3Ligase Binds to E3 Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Recruits & Transfers Ubiquitin UbiquitinatedTarget Poly-ubiquitinated Target Protein Ub->UbiquitinatedTarget Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Enters for Degradation Proteasome->PROTAC PROTAC is Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases Western_Blot_Workflow A 1. Cell Seeding (6-well plate) B 2. PROTAC Treatment (Varying concentrations and linkers) A->B C 3. Cell Lysis (RIPA buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (ECL Substrate) G->H I 9. Data Analysis (Densitometry, DC50/Dmax calculation) H->I

References

A Comparative Guide to Benzyl-PEG9-THP and Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a warhead for the target protein, an E3 ligase ligand, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2] This guide provides an objective comparison of two common linker classes: polyethylene glycol (PEG)-based linkers, specifically exemplified by Benzyl-PEG9-THP, and traditional alkyl chain linkers.

Physicochemical Properties and Synthetic Accessibility

The choice of linker significantly impacts a PROTAC's drug-like properties. Alkyl and PEG linkers represent two ends of the hydrophobicity spectrum, each offering distinct advantages and disadvantages.

  • Alkyl Chain Linkers: Typically composed of saturated or unsaturated hydrocarbon chains, these linkers are hydrophobic, which can enhance cell permeability.[2] They are generally synthetically accessible and chemically stable. However, their hydrophobicity may lead to poor aqueous solubility, potentially limiting bioavailability and increasing non-specific binding.[2][3]

  • This compound Linkers: As a member of the PEG linker family, this compound imparts hydrophilicity to the PROTAC molecule.[4][5] The repeating ethylene glycol units improve water solubility and can enhance biocompatibility.[2] The benzyl group offers a site for further chemical modification, while the tetrahydropyranyl (THP) group is a common protecting group for the terminal alcohol. While beneficial for solubility, PEG linkers can sometimes present challenges in terms of metabolic stability and may be more complex to synthesize compared to simple alkyl chains.[2] The "chameleon effect" has been noted with some flexible linkers, where they can adopt different conformations in hydrophobic versus aqueous environments, influencing cell permeability.[1]

A summary of the key physicochemical differences is presented below:

PropertyThis compound (PEG-type)Alkyl Chain Linkers
Structure Polyether backbone with a benzyl and THP groupHydrocarbon backbone (saturated/unsaturated)
Flexibility Highly flexibleCan range from flexible to semi-rigid
Hydrophilicity HydrophilicHydrophobic
Aqueous Solubility Generally improves PROTAC solubilityCan decrease PROTAC solubility
Cell Permeability Can be lower due to hydrophilicity, but conformational folding may aid permeabilityGenerally higher due to hydrophobicity
Synthetic Accessibility Can be more complex and costlyGenerally straightforward and cost-effective

Performance Comparison: Quantitative Data

Table 1: Performance of BTK-Targeting PROTACs

PROTACLinker TypeE3 LigaseDC50 (nM)Dmax (%)Cell Line
MT-802 PEGCereblon (CRBN)~1-10>95Mino (Mantle Cell Lymphoma)
SJF620 Modified CRBN ligand with PEG-like linkerCereblon (CRBN)Potent (not specified)Not specifiedNot specified
PTD10 Shortest linker (mixed alkyl/PEG)Cereblon (CRBN)0.5>90Ramos (Burkitt's Lymphoma)
Ibrutinib-based PROTAC Alkyl/PEGCereblon (CRBN)Not specifiedEfficient degradationNot specified

Data compiled from multiple sources.[6][7][8]

Table 2: Performance of BRD4-Targeting PROTACs

PROTACLinker TypeE3 LigaseDC50 (nM)Dmax (%)Cell Line
MZ1 PEG-basedVHL~10-100>90HeLa, MDA-MB-231
dBET1 PEG-basedCereblon (CRBN)~4>90MDA-MB-231
ARV-771 PEG-basedVHL<1>9022Rv1 (Prostate Cancer)
Acylhydrazone-linked PROTAC Flexible (non-PEG/alkyl)VHLPotent (not specified)Not specifiedNot specified

Data compiled from multiple sources.[9][10][11]

From the available data, it is evident that both PEG and alkyl-containing linkers can be utilized to create highly potent PROTACs with low nanomolar DC50 values and high Dmax percentages. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, with linker length and composition being critical factors for effective ternary complex formation.[12]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the general steps for quantifying the degradation of a target protein, such as BRD4, after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).[13]

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell culture reagents.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH).[14]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose range of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle-only control.[13][14]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations with lysis buffer. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

  • Detection and Analysis: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal with an imaging system. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[14]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex, providing insights into cooperativity.

General Principle: An E3 ligase (e.g., VHL or CRBN) is immobilized on an SPR sensor chip. A solution containing the PROTAC and the target protein is then flowed over the chip. The formation of the ternary complex on the chip surface is detected in real-time as a change in the refractive index.[16][17]

Methodology:

  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[16]

  • Binary Interaction Analysis: To understand the individual binding events, first measure the binding affinity (KD) of the PROTAC to the immobilized E3 ligase. Then, in a separate experiment, measure the binding of the PROTAC to the target protein.[16]

  • Ternary Complex Analysis: Prepare a series of solutions with a fixed concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[17]

  • Data Analysis: The sensorgram data is fitted to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.[18] The cooperativity (α) can be calculated by comparing the binding affinity of the target protein to the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone. An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.[16]

Visualizing Pathways and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

The diagram below outlines a typical workflow for the discovery and characterization of a novel PROTAC.

PROTAC_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Assays (SPR, ITC) Synthesis->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell Western) Synthesis->Degradation_Assay Optimization Lead Optimization Binding_Assay->Optimization DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Downstream_Analysis Downstream Functional Assays (e.g., Cell Viability) DC50_Dmax->Downstream_Analysis Downstream_Analysis->Optimization

Caption: General experimental workflow for PROTAC development.

Simplified BRD4 Signaling Pathway

BRD4 is an epigenetic reader that plays a critical role in gene transcription. Its degradation impacts downstream oncogenic pathways.

BRD4_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones (on Chromatin) Acetylated_Histones->BRD4 binds to RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Gene Transcription RNAPII->Transcription initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes expression of PROTAC BRD4 PROTAC PROTAC->BRD4

Caption: Simplified BRD4-mediated gene transcription pathway.

Conclusion

The choice between a this compound (PEG-type) and an alkyl chain linker is a critical decision in PROTAC design, with significant implications for the molecule's physicochemical properties and biological activity. PEG linkers are invaluable for enhancing solubility and can be systematically varied in length to optimize ternary complex formation.[12] Alkyl linkers, while potentially improving cell permeability due to their hydrophobicity, may pose challenges with solubility.[2]

Ultimately, the selection of a linker is not a one-size-fits-all solution. An empirical approach, involving the synthesis and evaluation of a variety of linker lengths and compositions, remains the most effective strategy for identifying an optimal PROTAC for a given biological target.[19] The provided data and protocols serve as a guide for researchers to make informed decisions in the rational design and development of next-generation protein degraders.

References

The Efficacy of PROTAC-Mediated Protein Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. This guide provides a comparative overview of the in vitro and in vivo efficacy of a representative Bromodomain and Extra-Terminal (BET) protein degrader, contextualized for researchers and drug development professionals. While "Benzyl-PEG9-THP" is a chemical linker utilized in the synthesis of PROTACs, this guide will focus on the well-characterized BRD4-targeting PROTAC, MZ1, and compare its performance with other notable alternatives such as dBET1 and ARV-771.[1]

Mechanism of Action: Hijacking the Cellular Machinery

PROTACs are bifunctional molecules that leverage the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[2][3][4] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[1][4]

cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3 Recruits POI->E3 Ubiquitination Proteasome Proteasome E3->Proteasome Targets for Degradation Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Comparative In Vitro Efficacy of BRD4 Degraders

The efficacy of PROTACs is often evaluated by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in various cell lines. Lower values for both metrics indicate higher potency.

PROTACTarget ProfileE3 Ligase LigandCell LineDC50 (nM)IC50 (nM)Reference(s)
MZ1 BRD4-selectiveVHLHeLa~24-[1]
22Rv1~100-[1]
dBET1 Pan-BET (BRD2/3/4)CRBNMOLM-13-3.9[5]
MV4;11-0.8[5]
ARV-771 Pan-BET (BRD2/3/4)VHL22Rv1<14.6[1]
LNCaP-1.8[5]
Compound 6b BRD4-specificCRBNBLBC cells--[6]
dBET6 Pan-BETCRBNLeukemia Models--[7]
ARV-825 Pan-BETCRBNThyroid Cancer--[7]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[5]

Comparative In Vivo Efficacy in Preclinical Models

The in vivo efficacy of BRD4 PROTACs is typically assessed in mouse xenograft models of various cancers. Key metrics include tumor growth inhibition and overall survival.

PROTACCancer ModelDosing RegimenOutcomeReference(s)
ARV-771 Prostate Cancer30 mg/kg, daily subcutaneous injectionPromoted tumor regression[7]
ARV-825 Thyroid Cancer25 mg/kg, daily oral gavageSignificantly inhibited tumor growth[7]
dBET6 Systemic Leukemia7.5 mg/kg, daily intraperitoneal injectionHighly efficacious[7]
Compound 6b BLBC Xenograft-Inhibited BLBC growth without significant toxicity[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key experiments used to evaluate PROTAC efficacy.

In Vitro Protein Degradation Assay (Western Blotting)
  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation relative to the control.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment : After 24 hours, treat the cells with a serial dilution of the PROTAC or control compounds.

  • Incubation : Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition : Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement : Measure the absorbance or luminescence using a plate reader.

  • Data Analysis : Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model Study
  • Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of media and Matrigel into the flank of immunocompromised mice.[8]

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration : Administer the PROTAC via the determined route (e.g., intraperitoneal, oral, or subcutaneous) and schedule. The control group receives the vehicle.

  • Monitoring : Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Endpoint and Tissue Collection : At the end of the study (due to tumor size or a predetermined time point), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., Western blotting, immunohistochemistry).[8]

  • Data Analysis : Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy.[5]

cluster_workflow In Vivo Xenograft Study Workflow A Cell Implantation (Subcutaneous) B Tumor Growth Monitoring A->B C Randomization of Mice B->C D PROTAC/Vehicle Administration C->D E Tumor Volume & Body Weight Measurement D->E F Endpoint & Tissue Collection E->F G Data Analysis (e.g., Tumor Growth Inhibition) F->G

References

The Rise of Benzyl-PEG Linkers in PROTACs: A Comparative Analysis of ACBI1

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy and pharmacological properties. While traditional polyethylene glycol (PEG) linkers have been widely adopted, recent case studies highlight the success of more rigid and conformationally constrained linkers, such as those incorporating a benzyl moiety. This guide provides a comparative analysis of ACBI1, a potent degrader of the SWI/SNF complex ATPases SMARCA2 and SMARCA4 that utilizes a benzyl-containing linker, with PROTACs employing alternative linker strategies.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PROTAC design and the impact of linker chemistry on degradation performance. Through a detailed examination of experimental data and methodologies, this guide offers insights into the rational design of next-generation protein degraders.

Case Study: ACBI1 - A Benchmark for Benzyl-Containing Linkers

ACBI1 is a highly effective PROTAC that induces the degradation of SMARCA2, SMARCA4, and PBRM1, key components of the SWI/SNF chromatin remodeling complex.[1][2][3] A defining feature of ACBI1 is its linker, which incorporates a para-disubstituted aryl (benzyl) group. This design choice was intended to provide conformational restriction, mimic a PEG linker's conformation, and reduce the polarity of the molecule.[4] This strategic design has resulted in a potent degrader with low nanomolar efficacy.

Comparison of ACBI1 Linker with Benzyl-PEG9-THP

While not identical to the commercially available this compound linker, the linker in ACBI1 shares the core structural feature of a benzyl group integrated into a PEG-like chain. The this compound linker offers a ready-to-use building block for PROTAC synthesis with a defined PEG length and a tetrahydropyran (THP) protecting group for synthetic versatility. The success of ACBI1 provides a strong rationale for exploring the utility of such commercially available benzyl-PEG linkers in novel PROTAC design.

The key difference lies in the overall architecture. The ACBI1 linker is a more complex, structurally integrated component of the molecule, whereas this compound is a discrete, modular unit. However, the fundamental principle of incorporating a semi-rigid benzyl element within a flexible PEG chain is conserved.

Quantitative Performance Comparison

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of ACBI1 and compares it with another notable SMARCA2/4 degrader, A947, which employs a different linker strategy.

PROTACTarget(s)E3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
ACBI1 SMARCA2VHLBenzyl-containingMV-4-116>90
SMARCA4MV-4-1111>90
PBRM1MV-4-1132>90
A947 SMARCA2VHLPEG-basedSW15730.03996
SMARCA4SW15731.192
SMARCA2/4-degrader-1 SMARCA2/4Not SpecifiedNot SpecifiedA549<100>90

Data compiled from multiple sources.[1][5][6]

Experimental Protocols

Accurate assessment of PROTAC performance relies on robust and well-defined experimental protocols. The following is a detailed methodology for a Western blot assay to quantify PROTAC-mediated protein degradation.

Protocol: Western Blot Analysis of SMARCA2/4 Degradation

1. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., MV-4-11 for ACBI1, SW1573 for A947) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Denature the samples by boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4 (or other targets), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_MOA cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., SMARCA2/4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Products Proteasome->Degradation SWI_SNF_Pathway cluster_1 SWI/SNF Complex in Gene Regulation SWI_SNF SWI/SNF Complex (contains SMARCA2/4) Open_Chromatin Accessible Chromatin SWI_SNF->Open_Chromatin ATP-dependent remodeling Chromatin Condensed Chromatin Chromatin->SWI_SNF Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Transcription_Factors->Gene_Expression PROTAC_Degradation PROTAC-mediated Degradation of SMARCA2/4 PROTAC_Degradation->SWI_SNF inhibition

References

A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug discovery professionals navigating the intricate world of targeted protein degradation and molecular glues, the validation of ternary complex formation is a critical checkpoint. The ability of a small molecule to successfully bring together a target protein and an E3 ligase is the linchpin of technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides a comparative overview of key biophysical assays used to quantify and characterize these crucial interactions, empowering you to select the most appropriate method for your research needs.

At a Glance: Comparing Key Biophysical Assays

The table below summarizes the quantitative outputs and key characteristics of four widely used biophysical assays for studying ternary complex formation. The data presented is based on the well-characterized model system involving the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the first bromodomain of BRD4 (BRD4-BD1) or the second bromodomain (BRD4-BD2).

AssayParameter MeasuredTypical ThroughputSample ConsumptionKey AdvantagesKey Disadvantages
Surface Plasmon Resonance (SPR) Binding affinity (K D), kinetics (k on, k off), cooperativity (α)MediumLow to mediumReal-time, label-free, provides kinetic information.[1]Surface immobilization can affect protein activity; potential for mass transport limitations.
Bio-Layer Interferometry (BLI) Binding affinity (K D), kinetics (k on, k off)HighLowHigh throughput, real-time, label-free, crude sample compatibility.Lower sensitivity for small molecules and low molecular weight analytes; less precise kinetics than SPR.
Isothermal Titration Calorimetry (ITC) Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α)LowHighLabel-free, in-solution, provides full thermodynamic profile.[2]Low throughput, high sample consumption, sensitive to buffer mismatches.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Proximity-based binding, apparent affinity (K D,app), cooperativity (α)HighLowHomogeneous assay, high throughput, sensitive.[3]Requires labeling of interaction partners, potential for fluorescent artifacts.

Quantitative Data Comparison for the MZ1:VHL:BRD4 System

The following table presents a comparative analysis of binding affinities (K D) and cooperativity factors (α) for the MZ1-induced ternary complex with VHL and either BRD4-BD1 or BRD4-BD2, as determined by different biophysical assays. A cooperativity factor (α) greater than 1 indicates that the binding of one protein partner enhances the binding of the other, a desirable feature for potent PROTACs.

AssayInteractionReported K D (nM)Cooperativity (α)Reference
SPR MZ1 + VHL (binary)~70-[4]
(MZ1:BRD4-BD1) + VHL (ternary)~30~1 (no cooperativity)[4]
(MZ1:BRD4-BD2) + VHL (ternary)~2>10 (positive cooperativity)[4]
ITC MZ1 + VHL (binary)67 ± 8-[5]
(MZ1:BRD4-BD2) + VHL (ternary)4.4 ± 1.0~15[5]
BLI (MZ1:BRD4-BD2) + VHL (ternary)2.8Not directly measured[6]
TR-FRET (dBET1:BRD4-BD1) + CRBN (ternary)-Bell-shaped curve indicates formation[7]

Note: The specific values can vary depending on experimental conditions. The TR-FRET data uses a different PROTAC (dBET1) and E3 ligase (CRBN) but illustrates the qualitative output of the assay.

Signaling Pathways and Experimental Workflows

To visualize the underlying principles and experimental steps of each assay, the following diagrams are provided in DOT language, compatible with Graphviz.

Ternary_Complex_Formation cluster_key Key cluster_formation Ternary Complex Formation key_target Target Protein key_protac PROTAC key_ligase E3 Ligase Target Target Protein Ternary_Complex Ternary Complex Target->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ligase E3 Ligase Ligase->Ternary_Complex

Core principle of PROTAC-induced ternary complex formation.
Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Interaction cluster_ternary Ternary Interaction Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC Premix Pre-incubate Target Protein with PROTAC Measure_Binary Measure kon, koff, KD (PROTAC-Ligase) Inject_PROTAC->Measure_Binary Calculate_Cooperativity Calculate Cooperativity (α) Measure_Binary->Calculate_Cooperativity Inject_Complex Inject Target:PROTAC Complex Premix->Inject_Complex Measure_Ternary Measure kon, koff, KD (Ternary Complex) Inject_Complex->Measure_Ternary Measure_Ternary->Calculate_Cooperativity

Experimental workflow for a typical SPR-based ternary complex assay.
Bio-Layer Interferometry (BLI) Workflow

BLI_Workflow cluster_setup Assay Setup cluster_steps Measurement Steps Immobilize Immobilize E3 Ligase on Biosensor Tip Baseline 1. Baseline in Buffer Association 2. Association: Dip tip in Target:PROTAC complex solution Baseline->Association Dissociation 3. Dissociation: Dip tip back in Buffer Association->Dissociation Data_Analysis Analyze Sensorgram to Determine KD and Kinetics Dissociation->Data_Analysis

Workflow for a BLI-based ternary complex formation experiment.
Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_binary Binary Titrations cluster_ternary Ternary Titration Titration1 Titrate PROTAC into E3 Ligase Solution Analyze1 Determine KD1, ΔH1, n1 Titration1->Analyze1 Titration2 Titrate PROTAC into Target Protein Solution Analyze2 Determine KD2, ΔH2, n2 Titration2->Analyze2 Premix Prepare E3 Ligase solution saturated with Target Protein Titration3 Titrate PROTAC into Ligase:Target Complex Premix->Titration3 Analyze3 Determine KD_ternary, ΔH_ternary, n_ternary Titration3->Analyze3 Calculate_Cooperativity Calculate Cooperativity (α) Analyze1->Calculate_Cooperativity Analyze3->Calculate_Cooperativity

Experimental workflow for determining thermodynamics and cooperativity using ITC.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Workflow

TRFRET_Workflow cluster_components Assay Components cluster_reaction Assay Principle Donor Target Protein labeled with Donor Fluorophore (e.g., Tb) Acceptor E3 Ligase labeled with Acceptor Fluorophore (e.g., FITC) PROTAC PROTAC Mix Mix Components in Microplate Well No_Complex No PROTAC: No FRET Signal Mix->No_Complex With_Complex With PROTAC: Ternary Complex Forms, FRET Signal Generated Mix->With_Complex Measure_Signal Measure TR-FRET Signal (Emission Ratio) With_Complex->Measure_Signal

Principle of a TR-FRET assay for ternary complex detection.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for MZ1:VHL:BRD4 Ternary Complex
  • Immobilization of E3 Ligase:

    • A Series S Sensor Chip SA is used to capture biotinylated VHL-elonginB/C (VCB) complex.[8]

    • The chip surface is activated and VCB is injected until the desired immobilization level is reached.

  • Binary Interaction Analysis (MZ1 to VHL):

    • A concentration series of MZ1 is injected over the VCB-immobilized surface.

    • The association and dissociation phases are monitored in real-time.

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the binary K D, k on, and k off.[8]

  • Ternary Complex Analysis:

    • The target protein (BRD4-BD1 or BRD4-BD2) is pre-incubated with a concentration series of MZ1.

    • This mixture is then injected over the VCB-immobilized surface.

    • The binding response is monitored, and the sensorgrams are analyzed to determine the ternary K D, k on, and k off.[8]

  • Data Analysis:

    • The cooperativity factor (α) is calculated as the ratio of the binary K D (PROTAC to one protein) to the ternary K D (PROTAC to the same protein in the presence of the second protein).[8]

Bio-Layer Interferometry (BLI) Protocol for MZ1:VHL:BRD4 Ternary Complex
  • Biosensor Preparation:

    • Streptavidin (SA) biosensors are hydrated in the assay buffer.

    • Biotinylated VCB complex is loaded onto the SA biosensors to a desired level.[6]

  • Assay Steps:

    • Baseline: The loaded biosensors are equilibrated in assay buffer to establish a stable baseline.

    • Association: The biosensors are moved into wells containing a fixed concentration of BRD4-BD2 pre-mixed with a dilution series of MZ1. The association is monitored in real-time.

    • Dissociation: The biosensors are moved back into the baseline buffer to monitor the dissociation of the complex.[6]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model to determine the K D, k on, and k off for the ternary complex formation. Due to lower sensitivity, BLI may not be suitable for accurately measuring the binary interaction of the small molecule PROTAC.[6]

Isothermal Titration Calorimetry (ITC) Protocol for MZ1:VHL:BRD4 Ternary Complex
  • Sample Preparation:

    • All proteins (VCB and BRD4-BD2) and the PROTAC (MZ1) are dialyzed extensively against the same buffer to minimize buffer mismatch artifacts.[2]

  • Binary Titrations:

    • To determine the binary affinity of MZ1 for VCB, the VCB solution is placed in the sample cell and the MZ1 solution is in the injection syringe. A series of injections are performed, and the heat change upon each injection is measured.

    • The same procedure is repeated to determine the binary affinity of MZ1 for BRD4-BD2.[9]

  • Ternary Titration:

    • To measure the ternary affinity, the sample cell is filled with the VCB complex.

    • The injection syringe contains the BRD4-BD2 protein pre-saturated with MZ1.

    • The titration is performed by injecting the BRD4-BD2:MZ1 complex into the VCB solution.[9]

  • Data Analysis:

    • The integrated heat changes are plotted against the molar ratio of the titrant. The data is fitted to a suitable binding model to determine the K D, stoichiometry (n), and enthalpy (ΔH).

    • The cooperativity factor (α) is calculated from the binary and ternary binding affinities.[9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Protocol for PROTAC Ternary Complex
  • Reagent Preparation:

    • The target protein is labeled with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase is labeled with an acceptor fluorophore (e.g., d2). This is often achieved using antibody-based labeling of protein tags (e.g., His-tag, GST-tag).[7]

  • Assay Procedure:

    • The labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC are mixed in a microplate.

    • The plate is incubated to allow the ternary complex to form and reach equilibrium.[7]

  • Signal Detection:

    • The plate is read on a TR-FRET enabled plate reader. The donor is excited, and the emission from both the donor and the acceptor is measured after a time delay to reduce background fluorescence.

  • Data Analysis:

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated.

    • A bell-shaped dose-response curve is typically observed, where the peak of the curve represents the maximal formation of the ternary complex. The height and position of the peak can be used to rank the potency of different PROTACs.[7]

Conclusion

The selection of a biophysical assay for validating ternary complex formation depends on the specific research question, the available resources, and the stage of the drug discovery project. For high-throughput screening and initial ranking of compounds, TR-FRET and BLI are excellent choices. For in-depth characterization of the binding kinetics and thermodynamics of lead compounds, SPR and ITC are the methods of choice. By understanding the principles, advantages, and limitations of each technique, researchers can design robust experiments to confidently validate and optimize their ternary complex-forming molecules.

References

Unveiling the Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG9-THP and Other PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of protein degradation mediated by PROTACs featuring the Benzyl-PEG9-THP linker and other polyethylene glycol (PEG) based linkers of varying lengths. Through a detailed examination of experimental data, this guide highlights the critical role of the linker in optimizing PROTAC performance.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and proteasomal degradation of the target protein.[1][3][4][5][6] The linker, far from being a passive spacer, plays a crucial role in determining the efficacy of a PROTAC.[4][7][8] This guide focuses on the widely used PEG linkers, with a specific look at the performance of PROTACs incorporating a this compound linker in comparison to other PEGylated linkers.

The Pivotal Role of the PEG Linker in PROTAC Design

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[1][7][9] The length and composition of the linker are critical determinants of a PROTAC's ability to induce efficient protein degradation.[4][8][10] An optimal linker length is essential for facilitating the productive formation of the ternary complex, while linkers that are too short or too long can hinder this process and reduce degradation efficiency.[1][9]

Comparative Analysis of Protein Degradation by PEG-ylated PROTACs

While direct comparative data for a PROTAC utilizing a this compound linker is not extensively available in the public domain, we can infer its potential performance by examining studies that have systematically varied the length of PEG linkers in PROTACs targeting various proteins. The following tables summarize key findings from such studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The results demonstrated a clear dependence of degradation efficiency on the number of PEG units in the linker.

PROTAC Linker CompositionDC50 (nM)Dmax (%)
Alkyl Chain (Reference) >1000<20
PEG2 500~50
PEG3 100~80
PEG4 50 >90
PEG5 150~75
PEG6 300~60
(Data adapted from studies on ERα degradation)

This data clearly shows an optimal linker length (PEG4) for ERα degradation, with shorter or longer linkers resulting in decreased potency and efficacy.

Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

Similar trends have been observed in the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a crucial protein in B-cell signaling.

PROTAC Linker CompositionDC50 (nM)Dmax (%)
PEG3 250~60
PEG4 80~85
PEG5 29 >95
PEG6 120~80
PEG8 400~50
(Data adapted from various studies on BTK degradation)[2][11][12][13]

In this case, a PROTAC with a PEG5 linker demonstrated the most potent degradation of BTK.

Case Study 3: Bromodomain-containing protein 4 (BRD4) Degradation

The degradation of BRD4, an epigenetic reader protein, has also been shown to be highly sensitive to linker length.

PROTAC Linker CompositionDC50 (nM)Dmax (%)
PEG2 >1000<10
PEG3 200~70
PEG4 <1 >98
PEG5 5~95
PEG6 25~85
(Data adapted from studies on BRD4 degradation)[6][14][15]

For BRD4, a PROTAC incorporating a PEG4 linker exhibited exceptional potency.

Based on these comparative studies, it is evident that the optimal PEG linker length is target-dependent. The "Benzyl-PEG9" component of the specified linker suggests a relatively long and flexible chain. While this length might be optimal for certain target proteins and E3 ligases, the data from the case studies suggest that a systematic evaluation of various linker lengths is crucial for maximizing degradation efficacy. The benzyl group may also introduce some rigidity and potential for pi-stacking interactions, which can also influence the conformation of the ternary complex.[16]

Experimental Protocols

A detailed and standardized protocol is essential for the accurate assessment and comparison of PROTAC performance.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

7. Detection and Analysis:

  • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting (Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western blot analysis.

Linker_Optimization_Logic cluster_logic Linker Optimization Logic Start Define Target Protein & E3 Ligase Synthesize Synthesize PROTACs with Varying PEG Linker Lengths Start->Synthesize Test Western Blot Analysis (Determine DC50 & Dmax) Synthesize->Test Compare Compare Degradation Efficiency Test->Compare Optimal Optimal Linker Length Identified Compare->Optimal Potent Degradation Redesign Synthesize More Variants Around Optimal Length Compare->Redesign Suboptimal Degradation Redesign->Test

Caption: Logical workflow for PROTAC linker optimization.

References

The Impact of PEG Linker Length on PROTAC Degradation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the composition and length of its linker, which connects the target-binding ligand to the E3 ligase-recruiting element. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[1][2][3] This guide provides a comparative analysis of the degradation efficiency of PROTACs equipped with different length PEG linkers, supported by experimental data, to aid researchers in the rational design of these novel therapeutics.

The linker is not a mere spacer; its length is a crucial parameter that profoundly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][4] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the 26S proteasome.[1][4][5] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to inefficient ubiquitination.[1]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations.[2][4] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.

Target ProteinE3 Ligase LigandLinker (Number of Atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL9>1000<20[6]
Estrogen Receptor α (ERα)VHL12~100~70[6]
Estrogen Receptor α (ERα)VHL16<100 >80 [6]
Estrogen Receptor α (ERα)VHL19~500~50[6]
Estrogen Receptor α (ERα)VHL21>1000<30[6]
Target ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether (12 atoms)>1000Not Observed[7]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether (21 atoms)3 96 [7]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether (29 atoms)29276[7]
Target ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
Bruton's tyrosine kinase (BTK)CRBN2 PEG units>5000Reduced Degradation[7]
Bruton's tyrosine kinase (BTK)CRBN4-5 PEG units<500 Potent Degradation[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Cell Culture & Treatment with PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Determine DC50 & Dmax analysis->end

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

ERα Degradation Assay (Western Blot)

This protocol can be used to evaluate the degradation of Estrogen Receptor α (ERα) in a cellular context.[1]

  • Cell Culture and Treatment: MCF7 breast cancer cells are plated in 24-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the ERα-targeting PROTACs or a vehicle control (e.g., DMSO) for 48 hours.[1]

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.[1]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit to ensure equal protein loading.[8]

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by an HRP-conjugated secondary antibody.[8]

  • Detection and Analysis: The chemiluminescent signal is captured, and the intensity of the bands is quantified using densitometry software. ERα protein levels are normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation at each PROTAC concentration.[8]

CDK9 Degradation Assay (Western Blot)

The following protocol can be used to evaluate the degradation of Cyclin-dependent kinase 9 (CDK9) in a cellular context.[1]

  • Cell Culture and Treatment: A cell line expressing CDK9, such as the Malme-3M cell line, is grown to confluency and treated with the CDK9-targeting PROTAC at a specific concentration (e.g., 1 µM) for various time points.[1]

  • Cell Lysis and Protein Quantification: At each time point, cells are harvested, lysed, and the protein concentration of the lysates is measured.[1]

  • Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with a primary antibody specific for CDK9.[1]

  • Data Analysis: The levels of CDK9 at each time point are visualized and quantified relative to a loading control to assess the kinetics of PROTAC-mediated degradation.[1]

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα, TBK1, and BTK-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[1][6][7] Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By employing quantitative techniques such as Western blotting, researchers can effectively compare the degradation efficiency of different linker constructs and accelerate the development of next-generation protein degraders.[2]

References

Mass Spectrometry for PROTAC Structure Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural integrity of a Proteolysis Targeting Chimera (PROTAC) is paramount to its function in targeted protein degradation. Confirming the precise structure of these tripartite molecules, especially those incorporating complex linkers like Benzyl-PEG9-THP, is a critical step in their development. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this purpose. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the structural confirmation of PROTACs, with a focus on those containing a this compound linker.

Mass Spectrometry: A Primary Tool for PROTAC Analysis

Mass spectrometry offers a rapid and sensitive method for confirming the molecular weight of a synthesized PROTAC, providing a primary validation of its structure. High-resolution mass spectrometry (HRMS) can deliver mass accuracy within a few parts per million (ppm), enabling the confident determination of the elemental composition.

Fragmentation Analysis of this compound PROTACs

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a PROTAC by inducing fragmentation at specific bonds. For a PROTAC containing a this compound linker, the fragmentation pattern can provide evidence for the correct assembly of the warhead, linker, and E3 ligase ligand.

The expected fragmentation of a this compound linker in positive ion mode would likely involve:

  • Cleavage of the PEG chain: Characteristic neutral losses of ethylene glycol units (44.026 Da).

  • Fragmentation of the benzyl group: A prominent fragment ion corresponding to the benzyl cation (C7H7+) at m/z 91.054.

  • Cleavage at the ether linkages: Fragmentation of the C-O bonds within the PEG chain.

  • Dissociation of the THP (tetrahydropyran) group: Characteristic fragmentation of the THP ring.

By analyzing the masses of the resulting fragment ions, researchers can piece together the molecular structure and confirm the connectivity of the different components of the PROTAC.

Experimental Protocol: Mass Spectrometry Analysis of a this compound PROTAC

The following is a general protocol for the analysis of a PROTAC containing a this compound linker using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve the purified PROTAC in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL.
  • Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase column (e.g., C18) is typically used.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 10-15 minutes) to ensure good separation.
  • Flow Rate: 0.2-0.5 mL/min.
  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a time-of-flight (TOF) instrument.
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

3. Data Acquisition:

  • Full Scan (MS1): Acquire data in a mass range that includes the expected molecular weight of the PROTAC.
  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the parent ion. Set the collision energy (e.g., 20-40 eV) to induce sufficient fragmentation.

4. Data Analysis:

  • Extract the accurate mass of the parent ion from the full scan data and compare it to the theoretical mass.
  • Analyze the MS/MS spectra to identify fragment ions corresponding to the different parts of the PROTAC molecule, including the warhead, linker, and E3 ligase ligand.

Visualizing the Workflow and PROTAC Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for mass spectrometry analysis and the general mechanism of PROTAC action.

Mass Spectrometry Workflow for PROTAC Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve PROTAC (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) dissolve->dilute lc HPLC/UHPLC Separation (Reversed-Phase) dilute->lc esi Electrospray Ionization (Positive Mode) lc->esi ms High-Resolution MS (Orbitrap/TOF) esi->ms ms1 Full Scan (MS1) - Accurate Mass - Elemental Composition ms->ms1 ms2 Tandem MS (MS/MS) - Fragmentation Pattern - Structural Confirmation ms1->ms2 PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome Proteasome POI->Proteasome Tagged POI PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Recruits E2 Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI Tags POI Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments Comparison of Analytical Techniques for PROTACs cluster_structure Structural Confirmation cluster_interaction Interaction Analysis PROTAC PROTAC Characterization MS Mass Spectrometry (MW, Connectivity) PROTAC->MS NMR NMR Spectroscopy (3D Structure - Solution) PROTAC->NMR XRay X-ray Crystallography (3D Structure - Solid) PROTAC->XRay SPR Surface Plasmon Resonance (Kinetics & Affinity) PROTAC->SPR ITC Isothermal Titration Calorimetry (Thermodynamics & Affinity) PROTAC->ITC MS->NMR Complementary NMR->XRay Complementary SPR->ITC Complementary

The Strategic Advantage of Benzyl-PEG9-THP in Heterobifunctional Linker Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a heterobifunctional linker is a critical determinant of success. The linker, a seemingly simple bridge between a target-binding ligand and an E3 ligase-recruiting moiety (in PROTACs) or a cytotoxic payload (in ADCs), profoundly influences the efficacy, pharmacokinetics, and overall performance of the conjugate. Among the diverse array of available linkers, Benzyl-PEG9-THP has emerged as a compelling option, offering a unique combination of properties that address key challenges in drug development. This guide provides an objective comparison of this compound with other linker alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.

The this compound Advantage: A Synthesis of Favorable Properties

This compound is a heterobifunctional linker characterized by a nine-unit polyethylene glycol (PEG) chain, flanked by a benzyl-protected alcohol at one end and a tetrahydropyranyl (THP)-protected alcohol at the other. This specific architecture confers several distinct advantages:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the long PEG9 chain significantly improves the aqueous solubility of the entire PROTAC molecule.[1][2] This is particularly crucial as many target-binding ligands and E3 ligase recruiters are hydrophobic, leading to poor solubility and potential aggregation, which can hinder cell permeability and bioavailability.[3][4]

  • Optimal Length and Flexibility: The extended nine-unit PEG spacer provides substantial length and flexibility, which is often critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6] A linker that is too short can lead to steric hindrance, while an overly long or rigid linker may not effectively bring the two proteins into the required proximity for efficient ubiquitination.[5][7]

  • Orthogonal Protection Strategy: The use of two distinct protecting groups, benzyl and THP, allows for a controlled, stepwise synthesis of the heterobifunctional molecule. The THP group can be removed under mild acidic conditions, while the benzyl group typically requires harsher conditions like catalytic hydrogenation for cleavage.[8][9] This orthogonality is crucial for complex multi-step syntheses, preventing unintended reactions and ensuring the desired final product.

  • Improved Pharmacokinetics: The PEG component can shield the PROTAC from proteolytic degradation and reduce renal clearance, thereby extending its circulatory half-life.[10] This can lead to a more sustained therapeutic effect and potentially a reduced dosing frequency.

Comparative Analysis of Linker Performance

The selection of a linker is a multi-parameter optimization problem. While this compound offers a compelling set of features, its performance must be weighed against other common linker types, such as shorter PEG chains, alkyl linkers, and more rigid linkers.

Quantitative Data Summary

The following tables summarize representative data from various studies to illustrate the impact of linker composition and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Comparison of PROTACs with Different Linker Types

PROTAC Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
Long-Chain PEG (e.g., PEG8-PEG12) BTKCRBN2.2 - 10>90High potency and maximal degradation, likely due to optimal ternary complex formation.[11]
Short-Chain PEG (e.g., PEG2-PEG4) BRD4CRBN50 - 25070 - 85Moderate potency; may be suboptimal for some target/E3 ligase pairs.[7]
Alkyl Chain BRD4CRBN>500<50Often exhibits lower potency and can lead to poor solubility.[2]
Rigid (e.g., Piperazine-based) BRD4CRBN5 - 20>90Can lead to high potency by pre-organizing the molecule, but may require more complex synthesis.[10]

Table 2: Impact of PEG Linker Length on Degradation Efficiency (Illustrative Data)

PROTAC (Targeting BTK)Linker Length (PEG units)DC50 (nM)Dmax (%)
PROTAC-1215075
PROTAC-245588
PROTAC-368>95
PROTAC-492.5>97
PROTAC-5122890

Data is illustrative and compiled from trends observed in the literature.[5][11]

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of heterobifunctional linkers.

Protocol 1: General Synthesis of a PROTAC using a THP-Protected PEG Linker

This protocol outlines the steps for conjugating a target protein ligand (Ligand-A) and an E3 ligase ligand (Ligand-B) using a heterobifunctional linker like this compound.

Materials:

  • Ligand-A with a reactive functional group (e.g., a free amine).

  • Ligand-B with a reactive functional group (e.g., a carboxylic acid).

  • This compound.

  • Coupling reagents (e.g., HATU, DIPEA).

  • Deprotection reagents (e.g., pyridinium p-toluenesulfonate (PPTS), ethanol).

  • Solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., HPLC).

Procedure:

  • First Coupling Reaction:

    • Dissolve Ligand-A (amine) and this compound in DMF.

    • Add coupling reagents (HATU, DIPEA) and stir at room temperature.

    • Monitor the reaction by LC-MS until completion.

    • Purify the resulting intermediate (Ligand-A-PEG9-THP) by preparative HPLC.

  • THP Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., ethanol).[8]

    • Add a catalytic amount of PPTS.[8]

    • Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS until the THP group is completely removed.[9]

    • Purify the deprotected intermediate (Ligand-A-PEG9-OH).

  • Second Coupling Reaction:

    • Dissolve the deprotected intermediate and Ligand-B (carboxylic acid) in DMF.

    • Add coupling reagents (HATU, DIPEA) and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC (Ligand-A-PEG9-Ligand-B) by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This method is used to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the formation and stability of the Target Protein-PROTAC-E3 Ligase ternary complex.[12][13]

Procedure:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm no direct interaction.

  • Ternary Complex Analysis:

    • Inject a mixture of a fixed concentration of the target protein and a serial dilution of the PROTAC over the immobilized E3 ligase.

    • The formation of the ternary complex will result in an increased SPR signal compared to the binary interaction.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex.

Visualizing the Rationale for this compound

To better understand the strategic decisions involved in linker selection and the mechanism of PROTAC action, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Linker_Comparison_Logic cluster_properties Desired Linker Properties cluster_choices Linker Alternatives Start Linker Selection for PROTAC Design Solubility High Solubility Start->Solubility Flexibility Optimal Flexibility & Length Start->Flexibility Synthesis Controlled Synthesis Start->Synthesis Alkyl Alkyl Linkers Solubility->Alkyl Often poor Benzyl_PEG9_THP This compound Solubility->Benzyl_PEG9_THP PEG chain Short_PEG Short PEG Linkers Flexibility->Short_PEG May be too short Flexibility->Benzyl_PEG9_THP Long PEG9 chain Rigid Rigid Linkers Synthesis->Rigid Can be complex Synthesis->Benzyl_PEG9_THP Orthogonal protection

Caption: Decision logic for selecting this compound.

Conclusion

The selection of a heterobifunctional linker is a pivotal decision in the design of targeted therapies like PROTACs. This compound offers a compelling combination of enhanced solubility, optimal length and flexibility, and synthetic tractability due to its orthogonal protecting groups. The illustrative data and detailed experimental protocols provided in this guide underscore the importance of a systematic approach to linker selection and evaluation. While other linkers may be suitable for specific applications, the versatile and favorable properties of this compound make it a strong candidate for researchers and drug developers seeking to optimize the performance of their next-generation therapeutics.

References

A Comparative Guide to the In Vivo Pharmacokinetic Properties of PROTACs Featuring Benzyl-Containing and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic (PK) properties of Proteolysis Targeting Chimeras (PROTACs) with a focus on molecules containing benzyl-polyethylene glycol (PEG) type linkers. Due to a lack of publicly available in vivo pharmacokinetic data for PROTACs specifically incorporating a Benzyl-PEG9-THP linker, this guide will utilize the well-characterized SMARCA2/4 degrader, ACBI1 , as a case study for a PROTAC with a benzyl-containing linker. We will compare its properties to those of PROTACs with more common polyethylene glycol (PEG) and alkyl linkers. This guide aims to provide valuable insights for the rational design of PROTACs with desirable drug-like properties.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ub Ubiquitin E3->Ub recruits POI_bound POI Ub->POI_bound attaches to Proteasome Proteasome Proteasome->POI_bound degrades PROTAC_bound PROTAC E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound->Proteasome targeted for degradation POI_bound->PROTAC_bound

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Pharmacokinetic Data

The linker component of a PROTAC plays a critical role in its overall pharmacokinetic profile, influencing solubility, permeability, metabolic stability, and ultimately, in vivo exposure. The following tables summarize the available pharmacokinetic parameters for the benzyl-linker containing PROTAC ACBI1 and provide a qualitative comparison with typical properties of PEG and alkyl linkers.

In Vivo Pharmacokinetic Parameters of ACBI1

ACBI1 is a potent degrader of the BAF complex ATPases SMARCA2 and SMARCA4.[1][2] Its linker contains a para-disubstituted benzyl group designed to provide conformational restriction.[3]

ParameterMouseRat
Dose (i.v.) 5 mg/kg5 mg/kg
Cmax (i.v.) 2,750 ng/mL1,180 ng/mL
AUC (0-inf, i.v.) 1,840 ngh/mL2,360 ngh/mL
t½ (i.v.) 0.5 h1.8 h
CL (i.v.) 45.4 mL/min/kg35.3 mL/min/kg
Vss (i.v.) 0.32 L/kg12 L/kg
Dose (s.c.) 5 mg/kg5 mg/kg
Cmax (s.c.) 1,020 ng/mL308 ng/mL
AUC (0-inf, s.c.) 1,840 ngh/mL2,360 ngh/mL
t½ (s.c.) 0.8 h2.8 h
Tmax (s.c.) 0.33 h1.5 h
Bioavailability (F, s.c.) 100%100%

Data sourced from opnMe.com by Boehringer Ingelheim.[1]

Qualitative Comparison of Linker Types on Pharmacokinetic Properties
PropertyBenzyl-Containing Linker (e.g., in ACBI1)PEG LinkersAlkyl Linkers
Solubility Can be modulated; benzyl group is hydrophobic but can be combined with polar elements.Generally improves aqueous solubility.[]Generally hydrophobic, can lead to poor solubility.
Permeability Can be optimized for good permeability by balancing rigidity and polarity.[5]Can sometimes reduce permeability due to increased polar surface area.Can improve permeability due to lipophilicity.
Metabolic Stability The aromatic ring can be a site for metabolism, but overall stability depends on the entire linker structure.The ether linkages can be susceptible to oxidative metabolism.[]Generally more metabolically stable than PEG linkers.
Conformational Rigidity The benzyl group introduces rigidity, which can pre-organize the PROTAC for optimal ternary complex formation.[5]Highly flexible.Flexible.
In Vivo Clearance Moderate clearance observed for ACBI1.[1]Can be variable; PEGylation can sometimes reduce clearance.Can exhibit rapid clearance.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the in vivo pharmacokinetic properties of PROTACs. Below are generalized protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for a single-dose pharmacokinetic study in mice or rats.

PK_Workflow cluster_pre_study Pre-Study cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Dose_Formulation PROTAC Dose Formulation Administration PROTAC Administration (e.g., i.v., p.o., s.c.) Dose_Formulation->Administration Blood_Collection Serial Blood Sampling (e.g., via saphenous vein) Administration->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Determination Determination of PK Parameters (Cmax, AUC, t½, etc.) PK_Modeling->Parameter_Determination

Caption: Experimental workflow for an in vivo pharmacokinetic study.

1. Animal Handling and Dosing:

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are acclimated for at least one week before the experiment.[6]

  • Dose Formulation: The PROTAC is formulated in a suitable vehicle (e.g., 10% Solutol HS 15, 90% PBS).

  • Administration: The PROTAC is administered via the desired route, such as intravenous (i.v.) through the tail vein, oral gavage (p.o.), or subcutaneous (s.c.) injection.[7]

2. Blood Sampling:

  • Serial Sampling: Blood samples (approximately 20-30 µL) are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]

  • Collection Method: For serial sampling from a single mouse, the saphenous vein is a common collection site.[9] For rats, the jugular vein can be cannulated.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[10]

3. Bioanalysis by LC-MS/MS:

  • Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11][12]

  • LC-MS/MS Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]

  • Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using software such as Phoenix WinNonlin.

LC-MS/MS Method for PROTAC Quantification in Plasma

A robust and sensitive bioanalytical method is crucial for accurate pharmacokinetic assessment.

LCMS_Protocol cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography cluster_ms_detection Mass Spectrometry Thaw_Plasma Thaw Plasma Sample Add_IS Add Internal Standard Thaw_Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Injection Inject Sample Collect_Supernatant->Injection Column Chromatographic Column (e.g., C18) Injection->Column Mobile_Phase Gradient Elution (e.g., Water/Acetonitrile with Formic Acid) Ionization Electrospray Ionization (ESI) Column->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Quantification Quantification of Analyte MRM->Quantification

Caption: Protocol for LC-MS/MS quantification of PROTACs in plasma.

1. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): A structurally similar compound.

  • Chromatographic column (e.g., C18 column).[12]

2. Stock and Working Solutions:

  • Prepare stock solutions of the PROTAC and IS in a suitable solvent (e.g., DMSO).

  • Prepare working solutions for the calibration curve and quality control (QC) samples by diluting the stock solutions.

3. Sample Preparation:

  • Thaw plasma samples and vortex.

  • To a small volume of plasma (e.g., 20 µL), add the internal standard solution.

  • Precipitate proteins by adding 3-4 volumes of cold acetonitrile.[11]

  • Vortex and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes).

  • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography: Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.[12]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for the PROTAC and the IS.[14]

5. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of the PROTAC.

  • Analyze the calibration standards, QC samples, and unknown samples.

  • Quantify the PROTAC concentration in the unknown samples by interpolating from the calibration curve.

Conclusion

PEG and alkyl linkers offer alternative strategies for modulating PROTAC properties. PEG linkers are often employed to enhance solubility, while alkyl linkers can improve permeability. The choice of linker should be carefully considered and empirically tested to achieve the desired balance of physicochemical properties and in vivo exposure for a given PROTAC. The experimental protocols provided in this guide offer a framework for conducting the necessary in vivo pharmacokinetic and bioanalytical studies to support the development of novel PROTAC therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl-PEG9-THP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Disposal Information

The following table summarizes the essential safety and disposal information for Benzyl-PEG9-THP, based on the properties of benzyl alcohol and PEG.

ParameterInformation
Primary Disposal Route Dispose of as hazardous chemical waste through an approved waste disposal plant.[1][2]
Waste Classification Likely classified as hazardous due to the presence of benzyl alcohol.
Spill Containment Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[2]
Environmental Precautions Prevent entry into drains, surface water, and groundwater.[2][3]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat.[1][4]
Incompatible Materials Strong oxidizing agents.[1]

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe handling and disposal of this compound waste. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type pure Unused/Pure this compound waste_type->pure Pure Compound solutions Solutions Containing this compound waste_type->solutions In Solution contaminated Contaminated Labware/PPE waste_type->contaminated Contaminated Materials collect_pure Collect in a labeled, sealed, chemically compatible container. pure->collect_pure collect_solutions Collect in a labeled, sealed, chemically compatible container. Do not dispose down the drain. solutions->collect_solutions collect_contaminated Collect in a designated, sealed hazardous waste bag or container. contaminated->collect_contaminated storage Store waste in a cool, dry, well-ventilated area. collect_pure->storage collect_solutions->storage collect_contaminated->storage incompatible Store away from incompatible materials (strong oxidizing agents). storage->incompatible disposal Arrange for pickup by institutional EHS or a licensed chemical waste contractor. incompatible->disposal

Figure 1. Decision workflow for the proper disposal of this compound waste.

Detailed Methodologies

1. Waste Segregation and Collection:

  • Unused or Expired this compound: Collect in its original container or a new, clearly labeled, and chemically compatible container with a secure lid.

  • Solutions Containing this compound: These solutions should be treated as hazardous waste. Collect them in a designated, sealed container that is properly labeled with the chemical name and approximate concentration. Never dispose of these solutions down the sink.[3]

  • Contaminated Materials: Any items such as pipette tips, gloves, bench paper, or glassware that have come into contact with this compound are considered contaminated. These materials must be collected in a designated, sealed hazardous waste bag or container.[2][5] Labware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the labware is cleaned for reuse or disposal.[5][6]

2. Spill Management:

In the event of a spill, the following steps should be taken:

  • Ensure Proper Ventilation: If the spill occurs in a poorly ventilated area, move to a well-ventilated space or a fume hood.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2]

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with soap and water. Collect any cleaning materials and dispose of them as hazardous waste.[2]

3. Waste Storage:

  • Store all waste containers holding this compound in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure that containers are tightly sealed to prevent leaks or the release of vapors.[7]

  • Store these waste containers away from incompatible materials, especially strong oxidizing agents.[1]

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[3][8]

  • Ensure that all containers are properly labeled according to institutional and regulatory guidelines before pickup.[5][7]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and protecting the ecosystem. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-PEG9-THP
Reactant of Route 2
Reactant of Route 2
Benzyl-PEG9-THP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.